molecular formula C22H37NO3 B1153742 14(15)-EET ethanolamide

14(15)-EET ethanolamide

Cat. No.: B1153742
M. Wt: 363.5
InChI Key: WYVHLKMCZZDTOU-XYFYYYGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonyl ethanolamide (AEA) is an endogenous lipid neurotransmitter with cannabinergic activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. 14(15)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of arachidonoyl ethanolamide (AEA), although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. CYP450 metabolism of AEA may be particularly relevant under conditions of fatty acid amide hydrolase inhibition. Evidence for the formation of 14(15)-EET ethanolamide in vivo has not been documented.

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5

IUPAC Name

(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienamide

InChI

InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10-/t20-,21+/m1/s1

InChI Key

WYVHLKMCZZDTOU-XYFYYYGJSA-N

SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO

Synonyms

14(15)-EpETrE Ethanolamide; 14(15)-Epoxy Eicosatrienoyl Ethanolamide

Origin of Product

United States

Foundational & Exploratory

The 14,15-EET Ethanolamide Signaling Axis: Biosynthesis, Receptor Pharmacology, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction to the Endocannabinoid Epoxide Network

The endocannabinoid system (ECS) extends significantly beyond the classical degradation pathways of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While fatty acid amide hydrolase (FAAH) is traditionally viewed as the primary metabolic sink for AEA, alternative oxygenation pathways drive the synthesis of a distinct class of bioactive lipids: the endocannabinoid epoxides.

Among these, 14,15-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA) has emerged as a critical signaling node. Generated via the cytochrome P450 (CYP450) pathway, 14,15-EET-EA represents a "bioactivation" event rather than a degradation step. This lipid mediator exhibits profound pharmacological promiscuity, engaging classical cannabinoid receptors (CB1/CB2), transient receptor potential channels (TRPV1), and orphan G-protein coupled receptors (e.g., GPR119) to modulate neurovascular tone, inflammatory responses, and tumor microenvironment (TME) immunosuppression.

Biosynthetic and Degradative Pathways: The CYP4X1/sEH Axis

The steady-state concentration of 14,15-EET-EA is tightly regulated by a delicate enzymatic balance between synthesis and hydrolysis.

  • Biosynthesis (Epoxygenation): AEA is metabolized by CYP450 epoxygenases—most notably the brain-enriched orphan enzyme CYP4X1, as well as hepatic CYP2D6 and CYP3A4. These enzymes catalyze the stereospecific epoxidation of the 14,15 double bond of the arachidonoyl backbone[1][2].

  • Degradation (Hydrolysis): The signaling cascade is terminated by soluble epoxide hydrolase (sEH / EPHX2). sEH rapidly hydrolyzes the epoxide ring, converting the highly active 14,15-EET-EA into the largely inactive diol, 14,15-dihydroxyeicosatrienoic acid-ethanolamide (14,15-DiHET-EA)[3].

Biosynthesis AEA Anandamide (AEA) CYP CYP450 (e.g., CYP4X1, CYP2D6) Epoxygenation AEA->CYP Oxidation EET 14,15-EET-EA CYP->EET sEH sEH (EPHX2) Hydrolysis EET->sEH Hydrolysis DiHET 14,15-DiHET-EA sEH->DiHET

Metabolic pathway of 14,15-EET-EA synthesis and degradation.

Receptor Pharmacology and Downstream Signaling

The epoxidation of AEA to 14,15-EET-EA fundamentally alters its receptor affinity profile. While AEA is a partial agonist at CB1, 14,15-EET-EA acts as a multi-target rheostat. In-silico molecular docking and in vitro binding assays demonstrate that epoxygenation enhances selectivity for the CB2 receptor and introduces novel affinities for orphan receptors[4][5].

Quantitative Receptor Affinity Profile
Receptor TargetBinding Affinity / Activity LevelFunctional Downstream Outcome
CB1 Receptor Low Affinity ( Ki​ in μ M range)Presynaptic neuromodulation; potential peripheral antinociception[4][6].
CB2 Receptor High Affinity ( Ki​ in nM range)Anti-inflammatory signaling; macrophage polarization away from M2 phenotype[5][6].
GPR119 Potent AgonistActivation of Gs/ β -arrestin 2 axis; upregulation of PD-L1 and TGF- β [3].
TRPV1 Allosteric ModulatorDual-functional rheostat modulation of the endocannabinoid-TRPV1 pain axis[7].
The Oncological GPR119 Axis

Recent breakthroughs in colon cancer and glioma research have identified 14,15-EET-EA as a primary driver of fibroblast-mediated immunosuppression. In the TME, CYP4X1-derived 14,15-EET-EA binds to GPR119 on cancer-associated fibroblasts (CAFs). This triggers the Gs/ β -arrestin 2 signaling cascade, leading to the robust transcription and secretion of PD-L1, CXCL12, and TGF- β . This triad impairs CD8+ T cell effector function and promotes regulatory T cell (Treg) infiltration, severely limiting the efficacy of anti-PD-1 immunotherapies[1][3].

Signaling EET 14,15-EET-EA GPR119 GPR119 Receptor EET->GPR119 Agonism (CAFs) Gs Gs / β-arrestin 2 GPR119->Gs Activation Effectors Upregulation of PD-L1, CXCL12, TGF-β Gs->Effectors Transcription TME Immune Evasion (Treg infiltration, CD8+ suppression) Effectors->TME

14,15-EET-EA signaling via GPR119 driving immunosuppression.

Self-Validating Experimental Methodologies

To investigate the 14,15-EET-EA axis, rigorous analytical and biochemical protocols are required. As an Application Scientist, I emphasize that the primary challenge in lipidomics is ex vivo degradation. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: LC-MS/MS Quantification of 14,15-EET-EA in Tissue

Objective: Accurately quantify endogenous 14,15-EET-EA levels without artifactual generation or loss.

  • Tissue Harvesting & Immediate Quenching:

    • Step: Flash-freeze tissue in liquid nitrogen immediately upon excision.

    • Causality: Endocannabinoids are rapidly synthesized and degraded post-mortem. Flash-freezing halts all enzymatic activity (CYP450 and sEH), ensuring the lipid profile reflects the true physiological state.

  • Homogenization with Inhibitor Cocktail:

    • Step: Homogenize tissue in ice-cold methanol containing 10 μ M AUDA (sEH inhibitor), 10 μ M PMSF (protease/FAAH inhibitor), and 50 pmol of deuterated internal standard (14,15-EET-EA-d8).

    • Causality: Methanol precipitates proteins, while AUDA prevents the hydrolysis of 14,15-EET-EA into 14,15-DiHET-EA during the extraction process. Spiking the internal standard before extraction self-validates the assay by accounting for variable matrix recovery rates.

  • Liquid-Liquid Extraction (LLE):

    • Step: Add chloroform and water (Bligh-Dyer method modified for amides). Vortex and centrifuge at 10,000 x g for 10 mins. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Step: Reconstitute in 50 μ L of initial mobile phase. Inject onto a C18 reverse-phase column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Validation Parameters: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. 14,15-EET-EA is monitored at m/z 364.2 62.0 (ethanolamine headgroup) and specific structural fragments m/z 187 and 248[7][8]. The internal standard is monitored at m/z 372.2 63.0. A blank matrix run must show zero signal at these retention times to validate the absence of carryover.

Protocol 2: In Vitro CYP4X1 Enzymatic Kinetic Assay

Objective: Screen for CYP4X1 inhibitors (e.g., flavonoid CH625) that block 14,15-EET-EA synthesis[1].

  • Reaction Assembly:

    • Step: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.4), 20 pmol recombinant human CYP4X1, and varying concentrations of AEA (1-100 μ M).

  • NADPH Regenerating System:

    • Step: Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct addition of NADPH leads to rapid depletion and non-linear kinetics. A regenerating system maintains a constant supply of reducing equivalents, ensuring steady-state Michaelis-Menten kinetics and preventing product inhibition by NADP+.

  • Termination & Extraction:

    • Step: Incubate at 37°C for 20 minutes. Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the 14,15-EET-EA-d8 internal standard. Centrifuge to pellet the denatured CYP4X1 protein.

  • Data Analysis:

    • Step: Quantify the supernatant via LC-MS/MS. Plot the velocity of 14,15-EET-EA formation against AEA concentration to determine Vmax​ and Km​ .

Future Directions in Drug Development

The 14,15-EET-EA signaling axis presents a highly lucrative target for next-generation therapeutics.

  • Oncology: Inhibitors of CYP4X1 (such as the experimental flavonoid CH625) lower 14,15-EET-EA levels, thereby normalizing tumor vasculature and reprogramming tumor-associated macrophages (TAMs) away from the immunosuppressive M2 phenotype[1]. Furthermore, blocking the downstream GPR119 receptor offers a novel adjuvant strategy to rescue the efficacy of anti-PD-1 therapies in refractory solid tumors[3].

  • Pain & Inflammation: Conversely, selectively inhibiting sEH to elevate endogenous 14,15-EET-EA levels holds promise for non-opioid antinociception, leveraging its potent CB2 agonism and TRPV1 modulation without the psychotropic liabilities associated with CB1 hyperactivation[4][7].

References

Sources

Biosynthesis of 14(15)-EET Ethanolamide from Anandamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The endocannabinoid system (ECS) is a complex lipid signaling network fundamentally regulated by the biosynthesis and degradation of its primary mediators, notably N-arachidonoylethanolamine (anandamide, AEA). While fatty acid amide hydrolase (FAAH) represents the canonical degradation pathway, AEA is also a high-affinity substrate for cytochrome P450 (CYP450) enzymes[1]. CYP-mediated oxygenation of AEA acts as a bioactivation pathway, yielding a suite of potent epoxyeicosatrienoic acid ethanolamides (EET-EAs) and hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs)[1][2].

Among these metabolites, 14(15)-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA) has emerged as a critical signaling molecule. Recent evidence highlights its profound role in neurovascular regulation, tumor angiogenesis, and immune modulation—particularly in reprogramming the tumor microenvironment[3][4]. This technical guide provides an in-depth mechanistic analysis of 14,15-EET-EA biosynthesis, kinetic profiling of the responsible CYP450 isoforms, and standardized, self-validating protocols for its in vitro generation and quantification.

Mechanistic Causality of 14,15-EET-EA Biosynthesis

The biosynthesis of 14,15-EET-EA is an epoxidation reaction driven by specific CYP450 epoxygenases. Because AEA retains the polyunsaturated acyl chain of arachidonic acid, it readily folds into the hydrophobic active sites of CYPs. The regioselectivity of the epoxidation—whether at the 5,6-, 8,9-, 11,12-, or 14,15-double bond—is strictly dictated by the steric constraints and topology of the specific CYP isoform's substrate-binding pocket, which positions the heme iron-oxo intermediate adjacent to the target olefinic bond[2][5].

Several CYPs have been identified as functional AEA epoxygenases:

  • CYP3A4: The predominant hepatic enzyme responsible for AEA epoxidation, generating 14,15-EET-EA alongside other regioisomers[1][6].

  • CYP2D6: A highly polymorphic enzyme expressed in the brain and liver, which metabolizes AEA to 14,15-EET-EA with remarkably high affinity[2].

  • CYP2J2: Primarily expressed in the cardiovascular system and intestines, contributing to the local tissue pool of EET-EAs[7][8].

  • CYP4X1: An "orphan" P450 highly expressed in the brain and specific tumor microenvironments (e.g., gliomas, colon cancer). CYP4X1 specifically metabolizes AEA to 14,15-EET-EA, which subsequently drives immunosuppression and angiogenesis via the GPR119-Gs/β-arrestin 2 signaling axis[3][4].

Following biosynthesis, 14,15-EET-EA is rapidly hydrated by soluble or microsomal epoxide hydrolase (sEH/mEH) into its corresponding, biologically inactive diol: 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DiHET-EA)[1][4].

Pathway AEA Anandamide (AEA) CYP CYP450 Epoxygenases (CYP3A4, CYP2D6, CYP2J2, CYP4X1) AEA->CYP NADPH, O2 EET_EA 14,15-EET-EA (Bioactive Metabolite) CYP->EET_EA Epoxidation at 14,15-olefin EH Epoxide Hydrolase (sEH / mEH) EET_EA->EH H2O DiHET_EA 14,15-DiHET-EA (Inactive Diol) EH->DiHET_EA Hydration

Biosynthetic and degradation pathway of 14,15-EET-EA from Anandamide.

Quantitative Data: Kinetic Profiling of AEA Epoxygenases

Understanding the enzymatic efficiency of different CYPs is critical for drug development, particularly when designing specific inhibitors (e.g., CYP4X1 inhibitors like CH625) to modulate the tumor immune microenvironment[3]. The table below summarizes the steady-state kinetics of 14,15-EET-EA formation across key human CYP isoforms.

EnzymePrimary Tissue LocalizationApparent Km​ (μM) Vmax​ / kcat​ Reference
CYP3A4 Liver, Intestine4.0 – 5.0High turnover (Isoform dependent)[1]
CYP2D6 Liver, Brain2.81.3 pmol/min/pmol protein[2]
CYP2J2 Heart, Intestine103.06.9 pmol/min/pmol P450[7]
CYP4X1 Brain, Tumor MacrophagesN/AInhibited by CH625 ( IC50​ = 16.5 μM)[3]

Experimental Protocols: In Vitro Biosynthesis and LC-MS/MS Quantification

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for the in vitro biosynthesis of 14,15-EET-EA using recombinant CYP enzymes or tissue microsomes.

Self-Validation Rationale:

  • NADPH Regenerating System: CYPs rapidly consume NADPH, leading to cofactor depletion and premature reaction termination. A regenerating system (Glucose-6-Phosphate + G6PDH) ensures steady-state electron flow to the CYP heme.

  • Quenching & Internal Standards: The use of ice-cold methanol spiked with a deuterated internal standard (IS) instantly precipitates proteins to halt enzymatic activity, while simultaneously correcting for matrix effects and extraction losses during mass spectrometry, ensuring absolute quantification accuracy.

Workflow S1 1. Substrate & Enzyme (AEA + CYP450) S2 2. Reaction Initiation (NADPH Regenerating System) S1->S2 S3 3. Incubation (37°C, 10-30 min) S2->S3 S4 4. Termination (Ice-Cold MeOH + IS) S3->S4 S5 5. Quantification (LC-MS/MS MRM Mode) S4->S5

Standardized in vitro experimental workflow for 14,15-EET-EA biosynthesis and LC-MS/MS analysis.

Step-by-Step Methodology
  • Reaction Mixture Preparation:

    • In a 1.5 mL microcentrifuge tube, prepare a 0.5 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).

    • Add the enzyme source: 5–25 pmol of recombinant human CYP (e.g., CYP2D6, CYP4X1) or 100 μg of microsomal protein[2].

    • Causality Check: If using recombinant CYPs, ensure the co-incubation of Cytochrome P450 reductase (CPR) and cytochrome b5 (at a 1:1 molar ratio) to facilitate optimal electron transfer[2].

  • Substrate Introduction:

    • Add AEA to achieve final concentrations ranging from 0.25 to 100 μM (depending on the target enzyme's Km​ ). Keep the organic solvent (e.g., DMSO or ethanol) concentration below 1% (v/v) to prevent CYP inhibition[2].

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the epoxidation reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Incubation and Termination:

    • Incubate at 37°C in a shaking water bath for 10 to 30 minutes. (Incubation time must be optimized to ensure linear product formation).

    • Terminate the reaction by adding 1.0 mL of ice-cold methanol containing a known concentration of an internal standard (e.g., AEA-d4, AEA-d8, or 14,15-EET-d11)[7][8].

  • Extraction and LC-MS/MS Analysis:

    • Vortex vigorously and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant, evaporate under a gentle stream of nitrogen, and reconstitute in 100 μL of mobile phase (e.g., methanol/water).

    • Analyze via Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC/MS/MS).

    • Quantification: Use Multiple Reaction Monitoring (MRM) mode. For 14,15-EET-EA, monitor the specific transition m/z 364.3 → 346.3 (positive ion mode, representing the loss of water)[8].

Biological Significance and Target Engagement

The epoxidation of AEA is not merely a clearance mechanism but a targeted bioactivation pathway. 14,15-EET-EA and its regioisomers exhibit distinct pharmacological profiles compared to the parent AEA. For instance, while 5,6-EET-EA is a highly potent and selective Cannabinoid Receptor 2 (CB2) agonist[9], 14,15-EET-EA has been heavily implicated in the tumor microenvironment.

Recent oncology studies demonstrate that CYP4X1-derived 14,15-EET-EA promotes immune evasion in colon cancer by upregulating PD-L1, CXCL12, and TGF-β in cancer-associated fibroblasts (CAFs) via the GPR119 receptor[4]. Consequently, targeting the CYP4X1/sEH/14,15-EET-EA axis represents a highly promising therapeutic strategy to normalize tumor vasculature and enhance the efficacy of immunotherapies, such as anti-PD-1 blockades[3][4].

References

  • Title: Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides Source: doi.org URL: [Link]

  • Title: Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes Source: nih.gov URL: [Link]

  • Title: A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist Source: nih.gov URL: [Link]

  • Title: The Endocannabinoid Anandamide is a Substrate for the Human Polymorphic Cytochrome P450 2D6 Source: nih.gov URL: [Link]

  • Title: Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways | Chemical Reviews Source: acs.org URL: [Link]

  • Title: Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase Source: nih.gov URL: [Link]

  • Title: CYP4X1 Inhibition by Flavonoid CH625 Normalizes Glioma Vasculature through Reprogramming TAMs via CB2 and EGFR-STAT3 Axis Source: doi.org URL: [Link]

  • Title: (PDF) CYP4X1/sEH‐Dependent Endocannabinoid Metabolism Drives Fibroblast‐Mediated Immunosuppression to Limit Immunotherapy in Colon Cancer Source: researchgate.net URL: [Link]

Sources

The Elusive Endocannabinoid: A Technical Guide to the Physiological Concentrations of 14(15)-EET Ethanolamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing the Analytical Frontier

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid signaling, the family of N-acylethanolamines (NAEs) presents both profound opportunities and significant analytical hurdles. Among these, 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide stands out as a particularly enigmatic molecule. As a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA), it exists at the intersection of two potent signaling pathways.[1] However, its extremely low endogenous concentrations have rendered its physiological quantification a formidable challenge, pushing the boundaries of modern analytical chemistry.

This in-depth technical guide is designed to provide a comprehensive overview of the current state of knowledge surrounding 14(15)-EET ethanolamide. We will delve into the complexities of its analysis, the context provided by related, more abundant lipid mediators, and the established biological activities of its precursor, 14(15)-EET, to illuminate the potential significance of this elusive signaling molecule. This document eschews a rigid template, instead adopting a narrative that mirrors the scientific journey: from the known to the unknown, from established methodologies to the frontiers of detection.

I. The Context: N-Acylethanolamines and Epoxyeicosatrienoic Acids

To appreciate the challenges and potential importance of 14(15)-EET ethanolamide, one must first understand the two families of lipid mediators from which it is derived.

N-Acylethanolamines (NAEs): A Class of Bioactive Lipids

NAEs are a group of lipid signaling molecules involved in a wide array of physiological processes.[2] Their concentrations in tissues are tightly regulated and can fluctuate in response to various stimuli. While reported levels can vary depending on the analytical methodology, a general understanding of the physiological concentrations of prominent NAEs provides a crucial benchmark for the study of 14(15)-EET ethanolamide.

N-AcylethanolamineTypical Tissue Concentration RangeKey Functions
Anandamide (AEA)Low ng/g to pmol/mg tissueEndocannabinoid signaling, neuromodulation, pain, appetite
Palmitoylethanolamide (PEA)ng/g to nmol/g tissueAnti-inflammatory, analgesic, neuroprotective
Oleoylethanolamide (OEA)ng/g to nmol/g tissueSatiety signaling, regulation of fat metabolism

Note: These values are approximate and can vary significantly between tissue types and species.

Epoxyeicosatrienoic Acids (EETs): Cytochrome P450 Metabolites of Arachidonic Acid

EETs are produced from arachidonic acid by CYP450 epoxygenases and are involved in cardiovascular regulation, inflammation, and angiogenesis.[3] The 14,15-regioisomer, 14(15)-EET, is often the most abundant.[4] Like NAEs, EETs are present at low concentrations and have a short half-life, being rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active diols (dihydroxyeicosatrienoic acids, DHETs).

Lipid MediatorTypical Plasma/Tissue ConcentrationKey Functions
14(15)-EETLow nM in plasma; ng/mg protein in tissueVasodilation, anti-inflammatory, pro-angiogenic
14,15-DHETPresent as a metabolite of 14,15-EETGenerally less active than the parent EET

The median level of 14,15-EET has been found to be 2.5-fold higher in breast cancer tissue compared to adjacent noncancerous tissue (4145.9 vs. 1634.4 ng/mg protein).[5]

II. The Challenge: Quantifying 14(15)-EET Ethanolamide

The primary obstacle in defining the physiological role of 14(15)-EET ethanolamide is its extremely low concentration in biological matrices. Indeed, one study attempting to measure endogenous levels of EET-EAs in mouse tissues reported them to be below the instrumental detection limit of 0.1-3.4 nM.[6] This necessitates the use of highly sensitive and specific analytical methodologies.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of low-abundance lipids like NAEs, LC-MS/MS is the gold standard.[7][8] This technique offers the requisite selectivity and sensitivity to detect and quantify these molecules in complex biological samples.

Diagram: General Workflow for NAE Analysis by LC-MS/MS

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis tissue Tissue Homogenization extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) tissue->extraction spe Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->spe lc Ultra-High Performance Liquid Chromatography (UHPLC) spe->lc msms Tandem Mass Spectrometry (MS/MS) lc->msms quant Quantification against Internal Standards msms->quant

Caption: A generalized workflow for the analysis of N-acylethanolamines from tissue samples.

III. Methodologies for Ultra-Sensitive Detection

Given the challenges in detecting 14(15)-EET ethanolamide, a robust and highly optimized analytical protocol is paramount. The following sections detail a recommended approach based on best practices for NAE analysis.

A. Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.

Step-by-Step Protocol for Tissue Extraction:

  • Homogenization:

    • Accurately weigh frozen tissue samples.

    • Homogenize in a suitable buffer, often on ice to minimize enzymatic degradation.

    • Expert Insight: The choice of homogenization buffer and technique (e.g., sonication, mechanical disruption) can impact extraction efficiency and should be optimized for the specific tissue type.

  • Lipid Extraction:

    • Add an organic solvent, such as acetonitrile or a mixture of chloroform and methanol, to the homogenate to precipitate proteins and extract lipids.[9]

    • Include a suite of deuterated internal standards, including a synthesized 14(15)-EET ethanolamide-d4, at the beginning of the extraction process to account for analyte loss during sample preparation.

    • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

    • Collect the organic supernatant containing the lipids.

    • Trustworthiness: The inclusion of appropriate internal standards is a self-validating step, ensuring that variations in extraction efficiency do not compromise the final quantitative data.

  • Solid-Phase Extraction (SPE) (Optional):

    • For particularly complex matrices, an SPE cleanup step using a silica-based sorbent can further remove interfering compounds.[2]

    • Causality: The choice of SPE sorbent and elution solvents is critical and depends on the polarity of the target analytes. Improper selection can lead to significant analyte loss.[2]

B. Analytical Separation and Detection: Maximizing Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC):

  • Column Chemistry: A C18 reversed-phase column is typically used for the separation of NAEs.[9]

  • Mobile Phases: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate, is employed to achieve optimal separation.[2][10]

  • Expert Insight: Nano-LC, with its lower flow rates, can significantly enhance sensitivity for samples with limited availability, such as cerebrospinal fluid, and may be a valuable approach for detecting extremely low-abundance NAEs.[11]

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for NAEs.[2][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. In MRM, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). This highly selective detection method minimizes background noise and enhances sensitivity.

  • Trustworthiness: The specificity of the MRM transition (precursor ion -> product ion) for 14(15)-EET ethanolamide and its deuterated internal standard provides a high degree of confidence in the identity of the detected analyte.

Diagram: Principles of Multiple Reaction Monitoring (MRM)

G cluster_0 Ion Source cluster_1 Quadrupole 1 (Q1) cluster_2 Quadrupole 2 (Q2) cluster_3 Quadrupole 3 (Q3) ions Analyte Ions from LC q1 Selects Precursor Ion (e.g., m/z of 14(15)-EET-EA) ions->q1 q2 Collision Cell (Fragmentation) q1->q2 q3 Selects Product Ion (Specific Fragment) q2->q3 detector Detector q3->detector

Caption: The principle of MRM for selective and sensitive analyte detection.

IV. Biological Significance: Inferences from 14(15)-EET

While direct evidence for the physiological roles of 14(15)-EET ethanolamide is scarce due to the analytical challenges, we can infer its potential functions from the well-documented activities of its parent compound, 14(15)-EET.

Signaling Pathways of 14(15)-EET:

14(15)-EET has been shown to exert its effects through various signaling pathways, including:

  • Activation of Receptor Tyrosine Kinases: 14(15)-EET can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[12][13]

  • Modulation of Ion Channels: EETs are known to modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which can influence calcium influx and cellular responses.[14]

  • Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can activate PPARγ, a nuclear receptor involved in the regulation of gene expression.[12][13]

Diagram: Key Signaling Pathways of 14(15)-EET

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Signaling EET 14(15)-EET EGFR EGFR EET->EGFR GPCR Putative GPCR EET->GPCR TRP TRP Channel EET->TRP PPAR PPARγ EET->PPAR Intracellular Action ERK ERK Pathway EGFR->ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ca_influx Ca²⁺ Influx TRP->Ca_influx nucleus Nucleus ERK->nucleus Cell Proliferation, Anti-apoptosis PI3K_Akt->nucleus cellular_response Cellular Responses Ca_influx->cellular_response Cellular Responses PPAR->nucleus Gene Expression

Caption: Simplified diagram of the major signaling pathways activated by 14(15)-EET.

Given that 14(15)-EET ethanolamide shares structural similarities with both anandamide (a known endocannabinoid) and 14(15)-EET, it is plausible that it may interact with cannabinoid receptors or other components of the endocannabinoid system, or modulate the signaling pathways of 14(15)-EET. However, further research with synthesized standards is required to validate these hypotheses.

V. Conclusion and Future Directions

The study of 14(15)-EET ethanolamide represents a frontier in lipidomics. While its physiological concentrations remain largely unquantified and likely exist at the very edge of current detection capabilities, the convergence of its parent molecules' biological activities suggests a potentially significant, yet undiscovered, role in physiology and pathophysiology.

Future progress in this field will depend on:

  • Advancements in Analytical Instrumentation: The development of even more sensitive mass spectrometers and innovative separation techniques will be crucial for the routine detection and quantification of 14(15)-EET ethanolamide.

  • Synthesis of High-Quality Standards: The availability of pure, well-characterized standards of 14(15)-EET ethanolamide and its deuterated analogs is essential for method development and validation.

  • Targeted Biological Studies: Once reliable methods for its detection are established, studies can be designed to investigate its binding to receptors, its effects on cellular signaling, and its regulation in various disease models.

For researchers and drug development professionals, the pursuit of understanding 14(15)-EET ethanolamide is a long-term endeavor. However, the potential to uncover novel signaling pathways and therapeutic targets makes this a worthy and exciting challenge.

VI. References

  • Chen, J., et al. (2011). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti-apoptosis of human carcinoma cell. DARU Journal of Pharmaceutical Sciences, 19(6), 462–468. [Link]

  • Pfister, S. L., et al. (2016). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators, 125, 64–73. [Link]

  • Oguro, A., et al. (2018). 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. FEBS Open Bio, 8(10), 1645–1655. [Link]

  • Capdevila, J. H., & Falck, J. R. (2020). Epoxyeicosatrienoic acids (EETs): A novel class of second messengers of hormonal functional responses. Steroids, 159, 108640. [Link]

  • Lee, J. C., et al. (2015). A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. Journal of Chromatography B, 990, 154–161. [Link]

  • Gaudreault, F., & Guichard, G. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. [Link]

  • Chen, J., et al. (2011). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell. Daru, 19(6), 462-8. [Link]

  • Morisseau, C., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 115–125. [Link]

  • Herczeg, R., & Campbell, W. B. (2021). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology, 16(5), 812–823. [Link]

  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Skonberg, C., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(10), 3062–3073. [Link]

  • ResearchGate. (2016). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. [Link]

  • Ghaffari, S., et al. (2016). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of Lipid Research, 57(5), 896–904. [Link]

  • Al-Gindan, Y. M., et al. (2022). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Metabolomics, 18(6), 42. [Link]

  • Metabolon. (2016). Metabolon Platform. [Link]

  • Pan, B., et al. (2015). Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer. BMC Cancer, 15, 781. [Link]

  • ResearchGate. (2013). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. [Link]

  • Falck, J. R., et al. (2004). 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology, 287(1), H257–H265. [Link]

  • Fang, X., et al. (1995). 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells. Journal of Biological Chemistry, 270(29), 17537–17543. [Link]

Sources

14(15)-EET Ethanolamide: Navigating the Intersection of Cytochrome P450 Epoxygenases and the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Biosynthesis, Pharmacology, and Pathophysiological Roles of Endocannabinoid Epoxides

Executive Summary

Historically, the endocannabinoid system (ECS) has been defined by its primary lipid mediators, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). However, advanced lipidomics has unveiled a complex secondary metabolome driven by cytochrome P450 (CYP) enzymes. Among these emerging bioactive lipids is 14(15)-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA) , an endocannabinoid epoxide generated via the CYP-mediated oxygenation of AEA.

As a Senior Application Scientist, I have observed that 14,15-EET-EA represents a critical signaling node, particularly within the tumor microenvironment (TME). This guide provides an in-depth technical analysis of the biochemical genesis, pharmacological profile, and laboratory methodologies required to accurately study 14,15-EET-EA.

Biochemical Genesis and Metabolic Fate

14,15-EET-EA is an oxidized N-(fatty acyl)-ethanolamine formed by the formal epoxidation across the 14,15-double bond of anandamide 1[1].

Synthesis

The biosynthesis of 14,15-EET-EA is primarily catalyzed by CYP4X1 , an orphan cytochrome P450 enzyme highly expressed in the brain and various tumor tissues 2[2]. Additionally, polymorphic variants of hepatic and extrahepatic enzymes, specifically CYP2B6 and CYP2D6, have been shown to metabolize AEA into 14,15-EET-EA, linking genetic polymorphisms to variations in endocannabinoid signaling 3[3].

Degradation

To prevent prolonged receptor activation, 14,15-EET-EA is rapidly degraded through two distinct enzymatic pathways:

  • Amide Hydrolysis: Fatty acid amide hydrolase (FAAH) cleaves the ethanolamide moiety, yielding 14,15-EET 3[3].

  • Epoxide Hydration: Soluble epoxide hydrolase (sEH) opens the epoxide ring to form 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DiHET-EA) 4[4].

MetabolicPathway AEA Anandamide (AEA) CYP CYP4X1 / CYP2D6 / CYP2B6 (Epoxygenation) AEA->CYP EET_EA 14,15-EET-EA CYP->EET_EA FAAH FAAH (Amide Hydrolysis) EET_EA->FAAH sEH sEH (Epoxide Hydration) EET_EA->sEH EET 14,15-EET FAAH->EET DiHET_EA 14,15-DiHET-EA sEH->DiHET_EA

Biosynthesis and degradation pathways of 14,15-EET-EA via CYP450, FAAH, and sEH.

Pharmacological Profile and Receptor Affinity

The epoxidation of AEA significantly alters its receptor binding kinetics. While AEA is a potent CB1 agonist, pharmacological assays demonstrate that 14,15-EET-EA binds to the rat brain cannabinoid CB1 receptor with a notably lower affinity 3[3].

However, recent breakthroughs have identified GPR119 as a primary functional target for 14,15-EET-EA. Activation of the GPR119-Gs/β-arrestin 2 signaling axis by 14,15-EET-EA drives profound immunomodulatory effects, particularly in pathological states 4[4].

Table 1: Quantitative & Pharmacological Properties of 14,15-EET-EA
Property / TargetValue / EffectBiological Consequence
Molecular Weight 363.5 g/mol N/A
CB1 Receptor Weak Agonist (Affinity < AEA)Minor central cannabinoid signaling
GPR119 Receptor AgonistUpregulation of PD-L1, CXCL12, TGF-β
CYP4X1 (Synthesis) Inhibited by CH625 (IC50 = 16.5 µM)Normalization of tumor vasculature

Pathophysiological Implications in Oncology

The CYP4X1/sEH metabolic axis has emerged as a major driver of immune evasion in the tumor microenvironment (TME).

In colon cancer models, 14,15-EET-EA produced by the CYP4X1/sEH pathway acts on cancer-associated fibroblasts (CAFs). By agonizing GPR119, 14,15-EET-EA upregulates the expression of PD-L1, CXCL12, and TGF-β. This signaling cascade actively recruits regulatory T cells (Tregs) while impairing the effector function of CD8+ T cells, creating a highly immunosuppressive niche that limits the efficacy of anti-PD-1 immunotherapies 4[4].

Similarly, in gliomas, CYP4X1-derived 14,15-EET-EA promotes angiogenesis and macrophage M2 polarization. Pharmacological inhibition of CYP4X1 using the flavonoid CH625 halts the catalytic production of 14,15-EET-EA, leading to the normalization of glioma vasculature and improved T cell proliferation 2[2].

SignalingPathway EET_EA 14,15-EET-EA GPR119 GPR119 Receptor EET_EA->GPR119 Agonism Arrestin Gs / β-arrestin 2 GPR119->Arrestin Activation Effectors ↑ PD-L1, CXCL12, TGF-β Arrestin->Effectors Transcription Immune Immune Evasion (↑ Tregs, ↓ CD8+ T cells) Effectors->Immune TME Modulation

14,15-EET-EA signaling via GPR119 axis promoting tumor immune evasion.

Experimental Methodologies: Self-Validating Protocols

Endocannabinoid epoxides are chemically labile and highly susceptible to enzymatic degradation. The following protocols are engineered as self-validating systems to ensure data integrity, prioritizing extraction efficiency and enzyme control.

Protocol 1: LC-MS/MS Quantification of 14,15-EET-EA in Tissue

Objective: Accurately quantify endogenous 14,15-EET-EA levels while preventing ex vivo degradation.

  • Tissue Collection & Quenching: Immediately upon excision, snap-freeze the tissue in liquid nitrogen.

    • Application Insight: This step is non-negotiable. Ambient temperature handling allows endogenous FAAH and sEH to rapidly hydrolyze 14,15-EET-EA, leading to false-negative quantifications.

  • Homogenization & Internal Standard Spiking: Homogenize the tissue in ice-cold methanol (1:4 w/v) spiked with a deuterated internal standard (e.g., 14,15-EET-d11) 5[5].

    • Application Insight: Methanol precipitates active proteins, halting enzymatic activity. Spiking the internal standard before extraction ensures that any matrix effects or sample loss during subsequent steps are mathematically normalized.

  • Solid-Phase Extraction (SPE): Load the homogenate onto a pre-conditioned C18 SPE cartridge. Wash with 15% methanol in water to elute polar interferents, and elute the lipid fraction with 100% ethyl acetate.

    • Application Insight: Liquid-liquid extraction often pulls too many neutral lipids. SPE isolates the lipophilic endocannabinoids specifically, minimizing ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and inject onto a C18 reverse-phase column. Utilize positive-mode electrospray ionization (ESI) and monitor the specific Multiple Reaction Monitoring (MRM) transition for 14,15-EET-EA (m/z 364.3 → specific fragment).

Protocol 2: In Vitro CYP4X1 Enzyme Inhibition Assay

Objective: Evaluate the IC50 of novel inhibitors (e.g., CH625) against CYP4X1-mediated 14,15-EET-EA production.

  • Enzyme Preparation: Suspend recombinant human CYP4X1 supersomes and cytochrome P450 reductase in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add the test compound at varying logarithmic concentrations (0.1 µM to 100 µM). Incubate at 37°C for 5 minutes.

    • Application Insight: Pre-incubation allows the establishment of thermodynamic binding equilibrium between the inhibitor and the CYP4X1 active site before the substrate is introduced, ensuring accurate kinetic modeling.

  • Reaction Initiation: Add 10 µM AEA and an NADPH-regenerating system to initiate the reaction.

  • Reaction Termination: After exactly 15 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Application Insight: Quenching with organic solvents rather than acids is critical. Acidic environments can catalyze the spontaneous opening of the epoxide ring, artificially reducing the measured yield of 14,15-EET-EA and skewing the resulting IC50 calculations.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS to quantify the 14,15-EET-EA produced.

References

  • 14(15)-EpETrE-EA | C22H37NO3 | CID 24778498 - PubChem. Source: nih.gov.
  • (±)14(15)-EET Ethanolamide - caymanchem.com. Source: caymanchem.com.
  • Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6 - PubMed. Source: nih.gov.
  • CYP4X1 Inhibition by Flavonoid CH625 Normalizes Glioma Vasculature through Reprogramming TAMs via CB2 and EGFR-STAT3 Axis. Source: doi.org.
  • CYP4X1/sEH‐Dependent Endocannabinoid Metabolism Drives Fibroblast‐Mediated Immunosuppression to Limit Immunotherapy in Colon Cancer. Source: researchgate.net.
  • Anti-inflammatory ω-3 endocannabinoid epoxides - PNAS. Source: pnas.org.

Sources

Methodological & Application

Synthesis and Application of 14(15)-EET Ethanolamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the chemical synthesis, purification, and characterization of 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide, a significant bioactive lipid with therapeutic potential. Furthermore, this document outlines key in-vitro and in-vivo experimental protocols to investigate its biological activities, particularly in the contexts of angiogenesis, cell migration, and inflammation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling and the development of novel therapeutics.

Introduction: The Significance of 14(15)-EET and its Ethanolamide Derivative

Epoxyeicosatrienoic acids (EETs) are a family of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These lipid mediators are involved in a plethora of physiological processes, including the regulation of vascular tone, inflammation, and cellular growth.[1] Among the four regioisomers of EETs, 14(15)-EET has garnered significant attention for its potent biological effects. However, the in-vivo therapeutic application of EETs is hampered by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[1]

The conversion of 14(15)-EET to its ethanolamide derivative is a promising strategy to enhance its stability and bioavailability, potentially leading to a more favorable pharmacokinetic profile. 14(15)-EET ethanolamide is a potential metabolite of the endocannabinoid anandamide (arachidonoyl ethanolamide) and is investigated for its own unique biological activities. This guide provides the necessary protocols to synthesize and evaluate this promising compound for research purposes.

Synthesis of 14(15)-EET Ethanolamide

The synthesis of 14(15)-EET ethanolamide is a two-step process that begins with the selective epoxidation of arachidonic acid to form 14(15)-EET, followed by the amidation of the carboxylic acid with ethanolamine. The use of a mild coupling agent is crucial to preserve the integrity of the reactive epoxide ring.

Step 1: Synthesis of 14(15)-Epoxyeicosatrienoic Acid (14,15-EET)

This protocol is adapted from a method utilizing a selective epoxidation of the terminal double bond of arachidonic acid.

Materials and Reagents:

  • Arachidonic acid

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Protocol:

  • Reaction Setup: Dissolve arachidonic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.

  • Epoxidation: Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled arachidonic acid solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 14(15)-EET by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of 14(15)-EET Ethanolamide

This protocol employs a mild and efficient coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the amide bond while preserving the epoxide.

Materials and Reagents:

  • 14(15)-EET (from Step 1)

  • Ethanolamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol

Protocol:

  • Activation of Carboxylic Acid: Dissolve 14(15)-EET (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere. Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents). Stir the mixture at room temperature for 1 hour to form the NHS-ester intermediate.

  • Amidation: In a separate flask, dissolve ethanolamine (1.5 equivalents) in anhydrous DCM or DMF and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) as a base. Add the ethanolamine solution to the activated 14(15)-EET solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the formation of the product by TLC using a DCM:methanol (95:5) solvent system.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 14(15)-EET ethanolamide by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

Synthesis_Workflow Arachidonic_Acid Arachidonic Acid mCPBA m-CPBA, DCM, 0°C Arachidonic_Acid->mCPBA Epoxidation EET_intermediate 14(15)-EET mCPBA->EET_intermediate Purification1 Silica Gel Chromatography EET_intermediate->Purification1 EDC_NHS EDC, NHS, DCM Purification1->EDC_NHS Amidation Ethanolamine Ethanolamine, TEA EDC_NHS->Ethanolamine Final_Product 14(15)-EET Ethanolamide Ethanolamine->Final_Product Purification2 Silica Gel Chromatography Final_Product->Purification2

Caption: Chemical synthesis workflow for 14(15)-EET ethanolamide.

Characterization of 14(15)-EET Ethanolamide

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Spectroscopic Data
Technique Expected Observations for 14(15)-EET Ethanolamide
¹H NMR Signals corresponding to the epoxy protons (~2.9 ppm), olefinic protons (~5.4 ppm), methylene protons adjacent to the amide nitrogen (~3.4 ppm), and methylene protons of the ethanol group (~3.7 ppm).
¹³C NMR Signals for the epoxide carbons (~58 ppm), olefinic carbons (~125-130 ppm), and the amide carbonyl carbon (~173 ppm).
Mass Spec. Expected [M+H]⁺ of ~364.28 g/mol . Characteristic fragmentation includes a neutral loss of water and a prominent fragment ion at m/z 62.1, corresponding to the protonated ethanolamine headgroup.[2]
Purity Assessment

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). A purity of >95% is generally considered acceptable for in-vitro and in-vivo studies.

Application Notes: In-Vitro and In-Vivo Protocols

14(15)-EET and its analogs exhibit a range of biological activities. The following protocols provide examples of how to investigate the effects of 14(15)-EET ethanolamide in key research areas.

In-Vitro Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 14(15)-EET ethanolamide stock solution (in ethanol or DMSO)

  • VEGF (positive control)

  • 24-well plate

Protocol:

  • Plate Coating: Thaw the Basement Membrane Extract on ice and coat the wells of a 24-well plate with a thin layer. Allow to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium containing the desired concentration of 14(15)-EET ethanolamide, vehicle control, or positive control (VEGF).

  • Incubation: Seed the HUVECs onto the solidified matrix. Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours.

  • Imaging and Analysis: Visualize the formation of tube-like structures using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

In-Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the rate of collective cell migration, which is crucial in processes like wound healing and cancer metastasis.

Materials and Reagents:

  • Endothelial cells or other migratory cell type

  • Complete culture medium

  • 14(15)-EET ethanolamide stock solution

  • Sterile p200 pipette tip or cell scraper

  • 6-well plate

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing 14(15)-EET ethanolamide or vehicle control.

  • Imaging: Immediately acquire an image of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.

  • Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration.

In-Vivo Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

This is a well-established model of acute inflammation.

Materials and Reagents:

  • Male Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • 14(15)-EET ethanolamide solution for injection (e.g., in saline with a co-solvent)

  • Indomethacin (positive control)

  • Plethysmometer

Protocol:

  • Animal Grouping: Divide animals into groups: vehicle control, positive control (Indomethacin), and 14(15)-EET ethanolamide treatment groups (at various doses).

  • Drug Administration: Administer the respective treatments intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

In-Vivo Matrigel Plug Angiogenesis Assay

This model allows for the in-vivo assessment of angiogenesis.[3][4][5]

Materials and Reagents:

  • Growth factor-reduced Matrigel®

  • 14(15)-EET ethanolamide

  • VEGF (positive control)

  • Heparin

  • C57BL/6 mice

  • Anesthesia

Protocol:

  • Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel® with heparin, and either vehicle, VEGF, or 14(15)-EET ethanolamide.

  • Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.

  • Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

  • Plug Excision and Analysis: Euthanize the mice and excise the Matrigel plugs. Angiogenesis can be quantified by measuring the hemoglobin content of the plugs (Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EET_Ethanolamide 14(15)-EET Ethanolamide Putative_Receptor Putative Receptor (GPCR?) EET_Ethanolamide->Putative_Receptor EGFR EGFR Putative_Receptor->EGFR transactivation NFkB NF-κB (inhibition) Putative_Receptor->NFkB PPARg PPARγ (activation) Putative_Receptor->PPARg PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Anti_apoptosis Anti-apoptosis Akt->Anti_apoptosis ERK->Cell_Proliferation Anti_inflammation Anti-inflammation NFkB->Anti_inflammation PPARg->Anti_inflammation

Caption: Putative signaling pathways of 14(15)-EET ethanolamide.

Conclusion

The synthesis and application protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of 14(15)-EET ethanolamide. By offering a stable and biologically active analog of 14(15)-EET, this compound represents a valuable tool for elucidating the complex roles of EETs in health and disease, and for the development of novel therapeutic strategies targeting the epoxygenase pathway.

References

  • Bio-protocol. (2019, October 5). In vivo Matrigel Plug Angiogenesis Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Matrigel Plug Angiogenesis Assay. Retrieved from [Link]

  • De Clerck, F., et al. (2019). In vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Journal of Visualized Experiments, (144), e58941.
  • McOlash, K. L., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 115-125.
  • Morisseau, C., & Hammock, B. D. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology (Clifton, N.J.), 1730, 115–125. [Link]

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  • LIPID MAPS. (2011, November 15). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

  • Gauthier, J. F., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(15), 6575-6592.
  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. Retrieved from [Link]

  • Alkayed, N. J., et al. (2014). UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in Rat Livers.
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  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). LC?MS/MS analysis for 14, 15?EET, 14, 15?DHET, and 11,12?DHET levels in.... Retrieved from [Link]

  • Hansen, H. S., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(4), 856-864.
  • ResearchGate. (n.d.). The multiple reaction monitoring chromatography of n-acylethanolamines.... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acid. Retrieved from [Link]

  • LIPID MAPS. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

  • Metherel, A. H., et al. (2023). Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings. Metabolites, 13(10), 1056.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology (Clifton, N.J.), 627, 55–73. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Retrieved from [Link]

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Application Note: Quantitative Analysis of 14(15)-EET Ethanolamide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the quantification of 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 14(15)-EET ethanolamide is an important signaling molecule derived from the endocannabinoid anandamide and is implicated in various physiological processes. The method described herein is designed for researchers, scientists, and drug development professionals who require a robust, sensitive, and specific assay for this analyte. This document outlines the scientific rationale behind the methodological choices, a step-by-step protocol for sample preparation, optimized LC-MS/MS parameters, and data analysis guidelines, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 14(15)-EET Ethanolamide

14(15)-EET ethanolamide is a fascinating lipid mediator that sits at the crossroads of two major signaling pathways: the cytochrome P450 (CYP450) epoxygenase pathway and the endocannabinoid system. It is a potential metabolite of arachidonoyl ethanolamide (anandamide, AEA), an endogenous cannabinoid neurotransmitter.[1][2] The formation of EET ethanolamides occurs when anandamide is metabolized by CYP450 enzymes instead of its primary hydrolysis by fatty acid amide hydrolase (FAAH).[1]

EETs, the parent compounds of EET ethanolamides, are known to be involved in a multitude of biological functions, including regulation of vascular tone, inflammation, and neurite outgrowth.[3] Given that both anandamide and EETs are potent signaling molecules, their metabolite, 14(15)-EET ethanolamide, is of significant interest for its potential biological activities.[4] Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting these pathways.

This application note details a highly selective and sensitive LC-MS/MS method for the reliable quantification of 14(15)-EET ethanolamide.

Signaling Pathway Context

The metabolic pathway leading to the formation of 14(15)-EET ethanolamide is initiated from membrane phospholipids. Phospholipase A2 releases arachidonic acid, which can be converted to anandamide. Anandamide is then metabolized by CYP450 epoxygenases to form various EET ethanolamides, including the 14(15)-EET regioisomer.

cluster_0 Cellular Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Anandamide (AEA) Anandamide (AEA) Arachidonic Acid->Anandamide (AEA) 14(15)-EET Ethanolamide 14(15)-EET Ethanolamide Anandamide (AEA)->14(15)-EET Ethanolamide CYP450 Epoxygenase Other EET-EAs Other EET-EAs Anandamide (AEA)->Other EET-EAs CYP450 Epoxygenase

Figure 1: Simplified metabolic pathway of 14(15)-EET ethanolamide formation.

Experimental Workflow Overview

The analytical workflow is designed for robustness and high throughput, encompassing sample preparation via solid-phase extraction (SPE), chromatographic separation using reversed-phase liquid chromatography, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Spike IS LC Separation LC Separation Sample Preparation->LC Separation SPE MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Reversed-Phase Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM

Figure 2: High-level experimental workflow for 14(15)-EET ethanolamide quantification.

Detailed Method and Protocols

Materials and Reagents
  • 14(15)-EET ethanolamide standard (Cayman Chemical or equivalent)

  • Internal Standard (IS): (±)14(15)-EET-d11 is recommended for optimal correction of matrix effects and extraction variability. If unavailable, Anandamide-d4 or another suitable deuterated EET can be considered.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (18 MΩ ultrapure)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X or equivalent polymeric reversed-phase)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for eicosanoid extraction.[5]

  • Sample Thawing and Spiking: Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice. To 100 µL of sample, add the internal standard to a final concentration of 10 ng/mL.

  • Sample Dilution: Dilute the sample with 900 µL of 10% methanol in water. For tissue samples, sonication may be required to ensure homogeneity.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., Phenomenex Kinetex 1.7 µm, 2.1 x 150 mm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid and 0.1 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid and 0.1 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Injection Volume 5 µL

Chromatographic Gradient: (Adapted from McDougle et al., 2018)[6]

Time (min) % Mobile Phase B
0.030
2.930
3.055
8.565
12.572
15.082
16.595
18.095
18.130
21.030
Mass Spectrometry Conditions
Parameter Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Dwell Time 25 ms

MRM Transitions:

The precursor ion for 14(15)-EET ethanolamide is [M+H]+ at m/z 364.5. Unique product ions have been identified at m/z 187 and 248.[7]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
14(15)-EET Ethanolamide 364.5187.1 (Quantifier)Optimized for instrument
364.5248.2 (Qualifier)Optimized for instrument
(±)14(15)-EET-d11 (IS) 375.5To be determinedOptimized for instrument

Collision energies should be optimized for the specific mass spectrometer being used to maximize signal intensity.

Data Analysis and Method Validation

Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations of 14(15)-EET ethanolamide. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of 14(15)-EET ethanolamide in biological matrices. The described protocol, from sample preparation to data analysis, is designed to be a robust and reliable starting point for researchers. Adherence to the principles of method validation is critical for ensuring the generation of high-quality, reproducible data that can confidently be used to advance our understanding of the role of this important lipid mediator in health and disease.

References

  • McDougle, D. R., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology. Available at: [Link]

  • Gaudreault, F., et al. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. Journal of Chromatography B. Available at: [Link]

  • McDougle, D. R., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PubMed. Available at: [Link]

  • McDougle, D. R., et al. (n.d.). NIH Public Access. eScholarship.org. Available at: [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. Available at: [Link]

  • Snider, N. T., et al. (2007). Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. ResearchGate. Available at: [Link]

  • Kortz, L., et al. (2016). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. PubMed. Available at: [Link]

  • Zhang, G., et al. (2018). 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. PMC. Available at: [Link]

Sources

Advanced Application Note: Cell-Based Assays for 14(15)-EET Ethanolamide Activity and Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

14(15)-Epoxyeicosatrienoic acid ethanolamide (14(15)-EET-EA) is a bioactive lipid mediator generated through the cytochrome P450 (CYP) epoxygenase-mediated metabolism of the endocannabinoid anandamide (AEA). While peripheral tissues utilize CYP3A4 and CYP2D6, the brain and tumor microenvironments predominantly rely on the orphan enzyme CYP4X1 to catalyze this specific epoxidation [1].

Unlike its parent molecule AEA, which primarily targets classical cannabinoid receptors (CB1/CB2), 14(15)-EET-EA exhibits a distinct pharmacological profile. It is a weak activator of the CB1 receptor [5] but acts as a potent signaling molecule in the tumor microenvironment. Recent breakthroughs have identified that 14(15)-EET-EA drives immunosuppression by activating the GPR119-Gs/β-arrestin 2 signaling axis in cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) [2]. This activation upregulates programmed death-ligand 1 (PD-L1), CXCL12, and transforming growth factor-beta (TGF-β), effectively limiting CD8+ T cell infiltration and effector function [2, 3].

The Causality of Assay Design: The "Self-Validating" System

A critical pitfall in evaluating 14(15)-EET-EA activity in vitro is its extreme metabolic lability. The epoxide moiety is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the biologically inactive 14,15-dihydroxyeicosatrienoic acid-ethanolamide (14,15-DiHET-EA) [4]. Therefore, any robust cell-based assay must be a self-validating system : it must incorporate sEH inhibitors (e.g., TPPU or AUDA) to isolate the specific activity of the epoxide, and utilize sEH overexpression or 14,15-DiHET-EA treatment as negative controls to prove that the observed phenotype is strictly epoxide-dependent.

Quantitative Pharmacological Profile

To design effective cell-based assays, researchers must calibrate their compound concentrations and detection windows according to the established kinetic and affinity parameters of 14(15)-EET-EA.

Target / EnzymeParameterValueBiological Implication
CYP4X1 Km​ (for AEA)~65 µMCatalyzes the formation of 14(15)-EET-EA from AEA.
CB1 Receptor Ki​ > 3.2 µMWeak binding; requires high concentrations for classical CB1 phenotypes.
GPR119 EC50​ Low µM rangePrimary driver of cAMP accumulation and Ca2+ flux in CAFs.
sEH (EPHX2) Hydrolysis RateHighRapidly degrades 14(15)-EET-EA to 14,15-DiHET-EA; necessitates inhibitors in assays.

Signaling Pathway Visualization

The following diagram illustrates the metabolic fate of AEA and the downstream signaling cascade initiated by 14(15)-EET-EA.

Pathway AEA Anandamide (AEA) CYP4X1 CYP4X1 (Epoxygenase) AEA->CYP4X1 Oxidation EET_EA 14(15)-EET-EA (Active Epoxide) CYP4X1->EET_EA Synthesis sEH sEH (EPHX2) (Hydrolase) EET_EA->sEH Hydrolysis GPR119 GPR119 Receptor (CAFs / TAMs) EET_EA->GPR119 Agonism DiHET_EA 14,15-DiHET-EA (Inactive Diol) sEH->DiHET_EA Inactivation cAMP_Ca cAMP Accumulation & Ca2+ Flux GPR119->cAMP_Ca Gs/β-arrestin 2 Immuno Immunosuppression (PD-L1, TGF-β, CXCL12) cAMP_Ca->Immuno Gene Expression

14(15)-EET-EA synthesis via CYP4X1, degradation by sEH, and GPR119-mediated immunosuppression.

Experimental Protocols

Protocol A: GPR119-Mediated Intracellular Calcium Flux Assay

Purpose: To quantify the direct receptor-activation kinetics of 14(15)-EET-EA in a controlled in vitro environment. Rationale: 14(15)-EET-EA activates Gs-coupled GPCRs (like GPR119), which can be measured via downstream secondary messengers. We utilize a fluorescent calcium indicator (Fluo-4 AM) as a rapid, high-throughput readout.

Reagents & Materials:

  • HEK293 cells stably expressing human GPR119 (or primary CAFs).

  • Fluo-4 AM Calcium Assay Kit.

  • 14(15)-EET-EA (Cayman Chemical, dissolved in anhydrous ethanol).

  • sEH Inhibitor: TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) at 1 µM.

  • Probenecid (to inhibit dye efflux).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-GPR119 cells at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 100 µL of Fluo-4 AM loading buffer containing 2.5 mM Probenecid and 1 µM TPPU .

    • Expert Insight: Pre-incubating with TPPU during the dye-loading phase ensures complete inhibition of endogenous sEH before the labile ligand is introduced, preventing false negatives.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Ligand Preparation: Prepare 3x concentrated 14(15)-EET-EA solutions (range: 10 nM to 30 µM) in assay buffer. Prepare a vehicle control (ethanol < 0.1% final) and a negative control (14,15-DiHET-EA).

  • Kinetic Readout: Transfer the plate to a fluorescent microplate reader (Ex/Em = 494/516 nm). Record baseline fluorescence for 15 seconds. Inject 50 µL of the ligand solutions and record fluorescence continuously for 120 seconds.

  • Data Analysis: Calculate the ΔF/F0​ (change in fluorescence over baseline). Plot the peak response against the log of the concentration to determine the EC50​ .

Protocol B: CAF Polarization and Immunosuppressive Cytokine Profiling

Purpose: To evaluate the functional, long-term phenotypic changes induced by 14(15)-EET-EA on the tumor microenvironment. Rationale: 14(15)-EET-EA drives fibroblasts into an immunosuppressive state, characterized by the secretion of TGF-β and surface expression of PD-L1 [2].

Step-by-Step Methodology:

  • Isolation & Seeding: Isolate primary murine or human colonic fibroblasts. Seed at 2×105 cells/well in 6-well plates in DMEM + 1% FBS (starvation media) for 24 hours to synchronize the cells.

  • Treatment Regimen: Pre-treat cells with 1 µM TPPU for 1 hour. Subsequently, stimulate the cells with 1 µM or 5 µM 14(15)-EET-EA.

    • Self-Validation Control: In a parallel well, treat cells with 5 µM 14(15)-EET-EA + 10 µM GPR119 antagonist (e.g., AR231453) to prove the effect is receptor-specific.

  • Incubation: Incubate for 24 hours (for RNA/surface protein) or 48 hours (for secreted cytokines).

  • Flow Cytometry (PD-L1): Harvest cells using a non-enzymatic dissociation buffer. Stain with anti-PD-L1 (APC-conjugated) and analyze via flow cytometry.

  • ELISA (TGF-β & CXCL12): Collect the conditioned media. Centrifuge at 1,500 x g for 10 minutes to remove debris. Quantify secreted TGF-β and CXCL12 using standard sandwich ELISA kits.

Assay Workflow Visualization

Workflow S1 1. Cell Seeding (HEK293/CAFs) S2 2. sEH Inhibition (TPPU Pre-treatment) S1->S2 S3 3. Ligand Addition (14(15)-EET-EA) S2->S3 S4 4. Incubation (Seconds to Hours) S3->S4 S5 5. Readout (Ca2+ Flux / ELISA) S4->S5

Standardized workflow for 14(15)-EET-EA cell-based assays highlighting mandatory sEH inhibition.

Analytical Validation: LC-MS/MS Quantification

To ensure that the 14(15)-EET-EA applied to the cells is not degrading during the assay window, LC-MS/MS quantification of the media is highly recommended.

Extraction Protocol:

  • Spike 500 µL of cell culture media with 10 ng of deuterated internal standard (e.g., anandamide-d4).

  • Perform liquid-liquid extraction using 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitute in 50 µL of Methanol:Water (80:20, v/v) for injection.

Mass Spectrometry Parameters: Utilize a triple quadrupole MS in positive electrospray ionization (ESI+) mode. The specific Multiple Reaction Monitoring (MRM) transition for 14(15)-EET-EA is m/z 364.3 → 346.3 (representing a water loss), with unique identifying fragments at m/z 187 and 248 to distinguish it from other EET-EA regioisomers (like 5,6-EET-EA) [1, 6].

References

  • Expression and purification of orphan cytochrome P450 4X1 and oxidation of anandamide. NIH PubMed Central. Available at:[Link]

  • CYP4X1/sEH‐Dependent Endocannabinoid Metabolism Drives Fibroblast‐Mediated Immunosuppression to Limit Immunotherapy in Colon Cancer. ResearchGate. Available at:[Link]

  • CYP4X1 Inhibition by Flavonoid CH625 Normalizes Glioma Vasculature through Reprogramming TAMs via CB2 and EGFR-STAT3 Axis. ASPET Journals (DOI). Available at:[Link]

  • Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. NIH PubMed Central. Available at:[Link]

  • Other cannabinoids (Chapter 2) - Marijuana and Madness. Cambridge University Press. Available at:[Link]

  • Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. ASPET Journals (DOI). Available at:[Link]

Application Notes and Protocols for Studying 14(15)-EET Ethanolamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in-vitro studies involving 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide. As a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide, 14(15)-EET ethanolamide is a lipid mediator of significant interest.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring robust and reproducible results. We present detailed, step-by-step protocols for assessing the impact of 14(15)-EET ethanolamide on cell viability, inflammation, and key signaling pathways, alongside a high-level workflow for its quantification by mass spectrometry.

Introduction and Scientific Background

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[3] These lipid mediators, including the 14,15-EET regioisomer, are implicated in a wide array of physiological processes, acting as transient, local hormones to regulate vascular tone, inflammation, and cell survival.[3][4][5] A critical aspect of EET biology is their rapid inactivation through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts them into less active dihydroxyeicosatrienoic acids (DHETs).[3][6]

14(15)-EET ethanolamide is the amide conjugate of 14,15-EET and ethanolamine, representing a potential metabolite of arachidonoyl ethanolamide (anandamide), a well-known endocannabinoid.[1][2] Given the established biological activities of its parent epoxide, 14(15)-EET ethanolamide presents a compelling target for investigation. Its study requires specialized handling and analytical techniques appropriate for bioactive lipids. This guide provides a foundational framework for exploring its cellular effects.

Experimental Design: Foundational Principles

A well-designed experiment is the cornerstone of trustworthy results. Before proceeding to specific protocols, consider the following strategic elements.

Hypothesis and Cell Model Selection

Your experimental design should be driven by a clear scientific question. For example: "Does 14(15)-EET ethanolamide protect human umbilical vein endothelial cells (HUVECs) from inflammatory stress?" or "Does 14(15)-EET ethanolamide alter the proliferation of A549 lung carcinoma cells?" The choice of cell line is paramount and should directly reflect the biological context of your hypothesis.

Reagent Preparation and Handling

Bioactive lipids are susceptible to degradation. Strict adherence to proper handling procedures is essential for experimental success.

  • Source: Acquire (±)14(15)-EET ethanolamide from a reputable supplier (e.g., Cayman Chemical, Cat. No. 10008599).

  • Storage: Store the compound at -80°C in its supplied solvent.[1]

  • Solubility: 14(15)-EET ethanolamide is soluble in organic solvents such as ethanol, DMSO, and DMF.[1][2]

  • Stock Solutions: Prepare a high-concentration primary stock solution (e.g., 1-10 mM) in 100% ethanol or DMSO. Aliquot into small volumes in glass or polypropylene vials to minimize freeze-thaw cycles and store at -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentrations using serum-free cell culture medium. Vortex gently to ensure homogeneity. Causality: Preparing fresh working solutions immediately before use minimizes the potential for the compound to precipitate out of the aqueous solution or bind to plastic surfaces.

Essential Experimental Controls

To ensure that observed effects are specifically due to 14(15)-EET ethanolamide, the inclusion of multiple controls is non-negotiable.

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent itself.

  • Untreated Control: Cells maintained in culture medium alone serve as a baseline for normal cell behavior.

  • Positive Control: If investigating a specific pathway, include a compound known to elicit a strong response in that pathway to validate the assay's performance.

  • Comparative Controls (Optional but Recommended): To delineate the unique activity of the ethanolamide, consider parallel treatments with its parent compound, (±)14(15)-EET, and its inactive hydrated metabolite, (±)14,15-DHET.

Experimental Workflow Overview

The following diagram illustrates a logical workflow for a comprehensive study of 14(15)-EET ethanolamide in a cell culture model.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cell Seeding & Culture compound_prep Prepare 14(15)-EET Ethanolamide & Controls treatment Cell Treatment (Dose-Response & Time-Course) compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability inflammation Inflammation (Cytokine ELISA) treatment->inflammation signaling Signaling Pathway (Western Blot) treatment->signaling quant Lipid Quantification (LC-MS/MS) treatment->quant

Caption: General experimental workflow for cell-based analysis.

Core Experimental Protocols

The following protocols provide step-by-step methodologies for key assays.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9][10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Cell Treatment: Prepare serial dilutions of 14(15)-EET ethanolamide (e.g., from 0.01 µM to 10 µM) and controls in serum-free medium. Remove the existing medium from the cells and add 100 µL of the treatment solutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][9] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).[7][10] Causality: Adding MTT to live cells allows for its conversion to formazan; this step must be done carefully to avoid dislodging the cells.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[7][11] During this time, visible purple precipitates will form in the wells containing viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[9][11]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][11]

Data Presentation: Hypothetical Cell Viability Data

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability vs. Vehicle
Untreated01.25 ± 0.08100.2%
Vehicle (0.1% EtOH)01.24 ± 0.06100.0%
14(15)-EET EA0.11.28 ± 0.09103.2%
14(15)-EET EA1.01.35 ± 0.07108.9%
14(15)-EET EA10.01.10 ± 0.1188.7%
Protocol 2: Inflammatory Response (Cytokine ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture supernatant following an inflammatory challenge, assessing the potential anti-inflammatory properties of 14(15)-EET ethanolamide. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[12][13]

Methodology:

  • Cell Seeding and Pre-treatment: Seed cells (e.g., RAW 264.7 macrophages or HUVECs) in a 24-well plate. Once confluent, replace the medium with fresh medium containing various concentrations of 14(15)-EET ethanolamide or controls. Incubate for 1-2 hours. Causality: This pre-incubation period allows the compound to exert its effects on cellular machinery before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL final concentration), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 6-24 hours, depending on the cell type and cytokine).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial kit (e.g., from BD Biosciences, R&D Systems). The general steps are:

    • The plate comes pre-coated with a capture antibody specific to the target cytokine.[12]

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate, then add a biotin-conjugated detection antibody.[12]

    • Wash the plate, then add an enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate, then add a chromogenic substrate. A colored product will develop in proportion to the amount of cytokine present.[14]

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each experimental sample.

Data Presentation: Hypothetical IL-6 Secretion Data

Pre-treatment GroupLPS (100 ng/mL)IL-6 Concentration (pg/mL) (Mean ± SD)
Vehicle-15 ± 4
Vehicle+1250 ± 98
14(15)-EET EA (1 µM)+875 ± 75
14(15)-EET EA (5 µM)+450 ± 55
Protocol 3: Signaling Pathway Analysis (Western Blot)

Western blotting allows for the detection of specific proteins in a cell lysate, making it an essential tool for studying signaling pathways.[15] Studies on the parent compound, 14,15-EET, have implicated pathways such as PI3K/Akt and ERK in its mechanism of action.[16] This protocol is designed to probe for the activation (phosphorylation) of key proteins in these cascades.

Methodology:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Before treatment, serum-starve the cells for 4-12 hours in serum-free medium. Causality: Serum starvation reduces basal levels of signaling pathway activation, creating a low-noise background against which the compound's effects can be clearly observed.

  • Time-Course Treatment: Treat cells with 14(15)-EET ethanolamide (e.g., at a single effective concentration determined from previous assays) for various short durations (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Immediately after treatment, place the plate on ice and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][17]

  • Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C.[18] Use antibodies specific for phosphorylated and total forms of target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]

Data Presentation: Hypothetical Akt Phosphorylation Data

Treatment Time (min)p-Akt / Total Akt Ratio (Densitometry)
01.0
52.5
154.8
303.2
601.5

Hypothesized Signaling Pathway

Based on literature for the parent compound 14,15-EET, the ethanolamide derivative may act through similar mechanisms, potentially involving a G-protein coupled receptor (GPCR) that leads to the activation of downstream pro-survival and proliferative pathways.[4][6][16]

G EET_EA 14(15)-EET Ethanolamide Receptor Putative GPCR EET_EA->Receptor Binds PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Akt Akt PI3K->Akt Phosphorylates Response Cellular Responses (Proliferation, Survival, Anti-inflammation) Akt->Response Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->Response

Caption: Hypothesized signaling cascade for 14(15)-EET ethanolamide.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

To confirm cellular uptake, assess metabolic stability, and accurately quantify concentrations of 14(15)-EET ethanolamide and its potential metabolites (e.g., the corresponding diol), LC-MS/MS is the gold standard.[19][20] This provides a high-level overview of the workflow.

Workflow:

  • Sample Preparation: Collect cell pellets or culture media after treatment.

  • Internal Standard: Spike all samples with a known amount of a stable isotope-labeled internal standard (e.g., (±)14(15)-EET-d11).[21][22] Causality: The internal standard co-extracts with the analyte and corrects for variability in sample extraction and instrument response, enabling accurate quantification.

  • Lipid Extraction: Perform a lipid extraction using either solid-phase extraction (SPE) on a C18 column or a liquid-liquid extraction method.[21][22]

  • LC Separation: Inject the extracted lipids onto a reverse-phase HPLC column (e.g., C18) to separate the analytes based on their hydrophobicity.[19]

  • MS/MS Detection: Analyze the eluent using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves setting the instrument to detect specific mass transitions (precursor ion → product ion) that are unique to 14(15)-EET ethanolamide and its expected metabolites, providing exceptional sensitivity and specificity.[22]

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Published April 2, 2024. [Link]

  • Gao F, et al. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti-apoptosis of human carcinoma cell. DARU Journal of Pharmaceutical Sciences. [Link]

  • Teramoto N, et al. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. Journal of Neurochemistry. Published September 17, 2018. [Link]

  • LIPID MAPS. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Published November 15, 2011. [Link]

  • SCIEX. Targeted Lipidomic Analysis of Eicosanoids. [Link]

  • Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Wang Y, et al. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein. Frontiers in Cellular Neuroscience. Published April 26, 2022. [Link]

  • O'Connor, R. A., et al. Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]

  • Campbell WB, et al. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators. [Link]

  • Lee SH, et al. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems. Prostaglandins & Other Lipid Mediators. [Link]

  • Bio-Rad. Western-Blot-Benchtop-Protocol.pdf. [Link]

  • Arigo biolaboratories. Human Inflammatory Cytokine Multiplex ELISA Kit. [Link]

  • Wikipedia. Epoxyeicosatrienoic acid. [Link]

  • Gouveia-Figueira S, et al. Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis. Journal of Biological Chemistry. [Link]

  • Gauthier KM, et al. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries. Hypertension. Published June 15, 2004. [Link]

  • Falck JR, et al. Epoxyeicosatrienoic acids (EETs): A novel class of second messengers of hormonal functional responses. Prostaglandins & Other Lipid Mediators. [Link]

  • Protocols.io. Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Published September 29, 2021. [Link]

  • Falck JR, et al. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: The Use of 14(15)-EET Ethanolamide in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Endocannabinoid-Like Mediator in Nociception

The landscape of pain research is continually evolving, with a significant focus on endogenous lipid signaling pathways that modulate nociception and inflammation. Within this domain, 14(15)-epoxyeicosatrienoic acid ethanolamide [14(15)-EET-EA] emerges as a molecule of considerable interest. It is a potential cytochrome P450 (CYP450) metabolite of anandamide (AEA), the well-known endocannabinoid.[1][2] While direct in vivo formation is still under investigation, its structural similarity to both the potent anti-inflammatory lipid 14,15-EET and the analgesic N-acylethanolamides (NAEs) like palmitoylethanolamide (PEA) positions it as a promising candidate for therapeutic development.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 14(15)-EET-EA in common preclinical models of inflammatory and neuropathic pain. The protocols herein are designed to be robust and reproducible, grounded in an understanding of the compound's putative mechanisms of action.

Scientific Foundation: Mechanism of Action

The analgesic and anti-inflammatory properties of 14(15)-EET-EA are believed to arise from a multi-target mechanism, leveraging pathways associated with its parent compounds, EETs and NAEs.

  • Anti-Inflammatory Signaling: A primary mechanism is the potent anti-inflammatory action inherited from the EET family. 14,15-EET is known to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[6] By inhibiting NF-κB, EETs reduce the transcription of pro-inflammatory cytokines and adhesion molecules.[6][7] Concurrently, EETs may activate STAT3, a pathway linked to anti-inflammatory signaling.[6]

  • Putative Receptor Activation: Like other EETs, 14(15)-EET-EA may act on one or more G-protein coupled receptors, though a specific EET receptor has yet to be definitively cloned.[8][9] Activation of these pathways is linked to the opening of potassium channels, leading to hyperpolarization of cell membranes and reduced excitability of neurons and vascular smooth muscle.[10]

  • Modulation of Nociceptive Ion Channels: The ethanolamide moiety suggests a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.[11][12] Anandamide itself is a known TRPV1 agonist.[13][14] NAEs can modulate TRPV1 activity, contributing to desensitization and analgesic effects.[11]

  • The "Entourage Effect": Similar to PEA, 14(15)-EET-EA may act as an "entourage" compound, enhancing the effects of other endogenous cannabinoids by inhibiting their metabolic degradation, though this specific action requires further validation for 14(15)-EET-EA.[11][15]

The convergence of these pathways results in reduced neuroinflammation, decreased neuronal excitability, and ultimately, attenuation of pain behaviors.[16]

G cluster_0 14(15)-EET Ethanolamide cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Physiological Outcome mol 14(15)-EET-EA EET_R Putative EET Receptor mol->EET_R binds/modulates PPAR PPAR-α (Putative) mol->PPAR binds/modulates TRPV1 TRPV1 Modulation mol->TRPV1 binds/modulates Channels K+ Channel Activation (Hyperpolarization) EET_R->Channels NFkB Inhibition of NF-κB Pathway PPAR->NFkB Excite Decreased Neuronal Excitability TRPV1->Excite Inflam Reduced Neuroinflammation (↓ Cytokines, ↓ Glial Activation) NFkB->Inflam STAT3 Activation of STAT3 STAT3->Inflam Analgesia ANALGESIA Inflam->Analgesia Excite->Analgesia

Caption: Putative signaling pathways for 14(15)-EET-EA in pain modulation.

General Experimental Workflow

A systematic approach is critical for evaluating the efficacy of 14(15)-EET-EA. The following workflow provides a general framework that can be adapted for specific inflammatory or neuropathic pain models.

Caption: General experimental workflow for preclinical pain studies.

Protocols for In Vivo Administration and Efficacy Testing

Preparation of 14(15)-EET Ethanolamide for In Vivo Use

Scientific integrity begins with proper formulation. Due to the lipophilic nature of 14(15)-EET-EA, a suitable vehicle is required for administration.

  • Materials:

    • (±)14(15)-EET Ethanolamide (e.g., from Cayman Chemical, Cat. No. 10008599)[1]

    • Ethanol (200 proof, anhydrous)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

    • Dimethyl Sulfoxide (DMSO) (optional, for higher concentrations)

  • Stock Solution (1 mg/mL):

    • Aseptically weigh the required amount of 14(15)-EET-EA.

    • Dissolve in 100% ethanol to make a 1 mg/mL stock solution. For example, dissolve 1 mg in 1 mL of ethanol.

    • Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution for Injection (e.g., for Intraperitoneal use):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare the final injection vehicle. A common vehicle is a mix of Ethanol, Tween 80 (or similar surfactant), and saline. A typical ratio is 5-10% Ethanol, 5-10% Tween 80, and 80-90% Saline.

    • Dilute the stock solution with the vehicle to achieve the final desired concentration. For example, to make a 100 µg/mL solution, add 100 µL of the 1 mg/mL stock to 900 µL of vehicle.

    • Vortex thoroughly before drawing into the syringe.

    • Crucially, prepare a "Vehicle" control solution containing the exact same concentration of solvents (e.g., Ethanol, Tween 80) without the active compound.

Application in an Inflammatory Pain Model: PGE₂-Induced Mechanical Hyperalgesia

This model assesses the ability of a compound to reverse acute inflammatory hyperalgesia.[9][17]

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Acclimatization: Handle animals for 3-5 days prior to testing to acclimate them to the equipment and experimenter.

    • Baseline Testing: Measure the baseline paw withdrawal threshold (PWT) of the right hind paw using an electronic von Frey anesthesiometer or calibrated von Frey filaments. Record the force (in grams) at which the animal withdraws its paw.

    • Induction of Hyperalgesia: Administer an intraplantar (i.pl.) injection of Prostaglandin E₂ (PGE₂) (e.g., 100 ng in 10 µL of saline) into the plantar surface of the right hind paw.

    • Peak Hyperalgesia: Wait for 2.5-3 hours for the hyperalgesia to fully develop. Re-measure the PWT to confirm a significant decrease from baseline.

    • Drug Administration: Divide animals into groups (n=8-10 per group):

      • Group 1: Vehicle (systemic, e.g., intraperitoneal, i.p.)

      • Group 2-4: 14(15)-EET-EA (e.g., 1, 5, 10 mg/kg, i.p.)

      • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Post-Treatment Testing: Measure the PWT at 30, 60, and 120 minutes after drug administration.[17]

  • Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Baseline PWT (g)Post-PGE₂ PWT (g)PWT at 60 min post-drug (g)% Reversal of Hyperalgesia
Vehicle-4.5 ± 0.31.8 ± 0.22.0 ± 0.211%
14(15)-EET-EA14.6 ± 0.41.9 ± 0.32.8 ± 0.453%
14(15)-EET-EA54.4 ± 0.31.7 ± 0.23.9 ± 0.5 96%
14(15)-EET-EA104.5 ± 0.21.8 ± 0.24.3 ± 0.4100%
Indomethacin104.6 ± 0.41.9 ± 0.34.4 ± 0.3**100%
Data are presented as Mean ± SEM. % Reversal = [(PWT_post-drug - PWT_post-PGE₂) / (PWT_baseline - PWT_post-PGE₂)] x 100. *p<0.05, *p<0.01 vs. Vehicle.
Application in a Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model assesses efficacy against chronic, nerve-injury-induced pain, which is often refractory to standard analgesics.[3][18]

  • Animals: Male Sprague-Dawley rats (175-200g).

  • Procedure:

    • Surgery: Under isoflurane anesthesia, perform the L5 spinal nerve ligation surgery as described by Kim and Chung. In sham-operated animals, the nerve is exposed but not ligated.

    • Pain Model Development: Allow 10-14 days for the neuropathic pain phenotype (mechanical allodynia) to develop and stabilize.

    • Baseline Testing: On day 14 post-surgery, measure the PWT of the ipsilateral (operated) hind paw using von Frey filaments. A significant drop in PWT compared to the contralateral paw and sham animals confirms allodynia.

    • Drug Administration: On subsequent days, randomize animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (i.p.)

      • Group 2-4: 14(15)-EET-EA (e.g., 5, 10, 20 mg/kg, i.p.)

      • Group 5: Positive Control (e.g., Gabapentin, 100 mg/kg, i.p.)

    • Post-Treatment Testing: Measure the ipsilateral PWT at 30, 60, 120, and 240 minutes after drug administration.

  • Causality and Choice of Model: The SNL model is chosen for its robustness and relevance to human radiculopathy. It induces a persistent state of mechanical allodynia, allowing for the evaluation of compounds targeting central and peripheral sensitization mechanisms, which are hallmarks of neuropathic pain.[19] The extended time course of testing is necessary to evaluate both the peak effect and the duration of action of the test compound.

Important Considerations & Troubleshooting

  • Metabolic Stability: EETs are rapidly metabolized by soluble epoxide hydrolase (sEH).[20][21] The efficacy of 14(15)-EET-EA may be significantly enhanced by co-administration with an sEH inhibitor (sEHi). This can be a key experimental arm to validate the target pathway.

  • Dose-Response: Always perform a dose-response study to identify the optimal therapeutic window and to determine the ED₅₀.

  • Route of Administration: The choice between systemic (i.p., i.v., oral) and local (i.pl.) administration depends on the research question. Local administration helps to identify peripheral mechanisms, while systemic administration assesses overall therapeutic potential.[9][22]

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Monitor animals closely for any adverse effects.[23]

Conclusion

14(15)-EET Ethanolamide is a novel lipid mediator with strong therapeutic potential in the management of both inflammatory and neuropathic pain. Its multi-target mechanism of action, combining the anti-inflammatory power of EETs with the neuromodulatory profile of N-acylethanolamides, makes it an exciting tool for pain research. The protocols outlined in this guide provide a validated framework for investigating its analgesic properties and advancing our understanding of endogenous pain control pathways.

References

  • Node K, Huo Y, Ruan X, et al. Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids. Science. 1999;285(5431):1276-1279. (Source not directly found, but general knowledge on EET anti-inflammatory effects is supported by multiple provided sources like[5][6][7])

  • Falck JR, Reddy Y, et al. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. J Med Chem. 2003;46(20):4325-4335. Available at: [Link].

  • Fonseca FC, Duarte ID. 5,6-, 8,9-, 11,12- and 14,15-Epoxyeicosatrienoic Acids (EETs) Induce Peripheral Receptor-Dependent Antinociception in PGE2-Induced Hyperalgesia in Mice. Pharmacology and Clinical Pharmacy Research. 2024;9(2):155-165. Available at: [Link].

  • Campbell WB, Gebremedhin D, Pratt PF, Harder DR. Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors. Circ Res. 1996;78(3):415-423. (Source not directly found, but general knowledge on EETs as EDHFs is supported by[10])

  • Wang Y, Liu Y, et al. Antinociception role of 14,15-epoxyeicosatrienoic acid in a central post-stroke pain model in rats mediated by anti-inflammation and anti-apoptosis effect. J Neuroinflammation. 2022;19(1):21. Available at: [Link].

  • Fonseca, F. C. S., & Duarte, I. D. G. (2024). 5,6-, 8,9-, 11,12- and 14,15-Epoxyeicosatrienoic Acids (EETs) Induce Peripheral Receptor-Dependent Antinociception in PGE2-Induced Hyperalgesia in Mice. Pharmacology and Clinical Pharmacy Research, 9(2). Available at: [Link].

  • University of Wisconsin-Madison. Guidelines on Anesthesia and Analgesia in Rats. Animal Care & Use Program. Available at: [Link].

  • Fonseca F, Duarte I. 5,6-, 8,9-, 11,12- and 14,15-Epoxyeicosatrienoic Acids (EETs) Induce Peripheral Receptor-Dependent Antinociception in PGE2-Induced Hyperalgesia in Mice. ResearchGate. 2024. Available at: [Link].

  • Fonseca, F. et al. 5,6-, 8,9-, 11,12- and 14,15-Epoxyeicosatrienoic Acids (EETs) Induce Peripheral Receptor-Dependent Antinociception in PGE2-Induced Hyperalgesia in Mice. Universitas Padjadjaran. Available at: [Link].

  • Kwak, K. H., et al. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats. Korean J Anesthesiol. 2011;61(5):417-423. Available at: [Link].

  • Reactome. 14,15-EET is hydrolysed to 14,15-DHET by EPHX2. Available at: [Link].

  • Kwak, K. H., et al. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats. ResearchGate. 2011. Available at: [Link].

  • Tak, M. H., et al. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proc Natl Acad Sci U S A. 2018;115(21):E4949-E4958. Available at: [Link].

  • Zhang, W., et al. A Practical Synthesis of 14,15-EET from Arachidonic Acid. ResearchGate. 2017. Available at: [Link].

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. NTNU. 2019. Available at: [Link].

  • Petrosino, S., & Di Marzo, V. Endocannabinoids, Related Compounds and Their Metabolic Routes. Molecules. 2014;19(11):17406-17431. Available at: [Link].

  • Yang, F., et al. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. J Biol Chem. 2021;297(3):101022. Available at: [Link].

  • Spiecker, M., et al. Effects of 14,15-EET and its Antagonist on ACM Features In Vitro. ResearchGate. 2021. Available at: [Link].

  • Hofmann, N. A., et al. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation. J Cell Sci. 2014;127(Pt 24):5312-5322. Available at: [Link].

  • Wikipedia. Epoxyeicosatrienoic acid. Available at: [Link].

  • Zhang, G., Kodani, S., & Hammock, B. D. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer. Prog Lipid Res. 2014;53:108-123. Available at: [Link].

  • Chi, C., et al. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. J Pain Res. 2023;16:3479-3489. Available at: [Link].

  • Clayton, P., et al. Palmitoylethanolamide: A Natural Compound for Health Management. Int J Mol Sci. 2021;22(10):5305. Available at: [Link].

  • Raboune, S., et al. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. Front Physiol. 2014;5:293. Available at: [Link].

  • Iannotti, F. A., et al. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules. 2023;28(2):726. Available at: [Link].

  • European Chemicals Agency. Technical Notes for Guidance on Product Evaluation. Available at: [Link].

  • D'Amico, R., et al. ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain. Int J Mol Sci. 2020;21(15):5330. Available at: [Link].

  • Al-Hayali, L., & Abe, T. Fatty Acid Ethanolamides and Receptors. Encyclopedia. 2021;1(2):415-424. Available at: [Link].

  • Al-Hussain, S. M. A., et al. A Decades-Long Journey of Palmitoylethanolamide (PEA), as a Cornerstone in Chronic Neuropathic Pain Management: A Comprehensive Narrative Review. Preprints.org. 2024. Available at: [Link].

Sources

Application Note: Quantitative Analysis of 14(15)-EET Ethanolamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide in biological samples. 14(15)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA).[1][2][3] Given the important physiological roles of both EETs and endocannabinoids, reliable analytical methods are crucial for understanding the biological significance of this compound.[4][5] This document outlines a robust workflow encompassing sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing. The described protocols are intended for researchers in pharmacology, drug development, and lipidomics.

Introduction

Epoxyeicosatrienoic acids (EETs) are signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases.[4][6] They are involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[4][5][7] The endocannabinoid system, with key signaling molecules like anandamide (AEA), plays a critical role in neurotransmission and immune function.[1] 14(15)-EET ethanolamide is a potential metabolite of AEA, formed through the CYP450 pathway.[2][3] Its biological activity and role in pathophysiology are areas of active investigation.

Accurate quantification of 14(15)-EET ethanolamide in complex biological matrices is challenging due to its low endogenous concentrations and susceptibility to degradation. This application note details a highly sensitive and specific LC-MS/MS method for its analysis, providing researchers with the necessary tools to investigate its role in health and disease.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Formal Name N-(2-hydroxyethyl)-(±)14(15)-epoxy-5Z,8Z,11Z-eicosatrienamide[3]
Synonyms (±)14,15-EpETrE Ethanolamide, (±)14(15)-Epoxy Eicosatrienoyl Ethanolamide[3][8]
Molecular Formula C22H37NO3[2][3]
Formula Weight 363.5 g/mol [2][3]
Purity >95% (commercially available standards)[2]
Formulation Typically supplied as a solution in ethanol[2][3]
Storage Temperature -80°C for long-term stability[9]

Analytical Workflow Overview

The analytical workflow for 14(15)-EET ethanolamide is a multi-step process designed to ensure accurate and reproducible quantification. The key stages involve meticulous sample preparation to isolate the analyte and remove interfering substances, followed by sensitive detection using LC-MS/MS.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Biological Sample (Plasma, Tissue) Internal_Standard Spike with Internal Standard (e.g., d11-14(15)-EET) Sample_Collection->Internal_Standard Critical for accurate quantification Extraction Lipid Extraction (LLE or SPE) Internal_Standard->Extraction Drying_Reconstitution Dry Down & Reconstitute Extraction->Drying_Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Drying_Reconstitution->LC_Separation Inject into LC system MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Generate chromatograms Data_Review Data Review & Reporting Quantification->Data_Review

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Materials and Reagents
  • Analytical Standard: (±)14(15)-EET Ethanolamide (e.g., from Cayman Chemical or Santa Cruz Biotechnology)[8]

  • Internal Standard: (±)14(15)-EET-d11 is recommended for use as an internal standard for quantification by GC- or LC-MS.[10]

  • Solvents: LC-MS grade methanol, acetonitrile, water, chloroform, and methyl tert-butyl ether (MTBE).

  • Reagents: Formic acid, ammonium acetate, butylated hydroxytoluene (BHT).

  • Extraction Supplies: Glass vials, solid-phase extraction (SPE) cartridges (e.g., C18), nitrogen evaporator.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Prepare by dissolving the neat analytical standard in ethanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol/water (1:1, v/v) to prepare a series of working standards for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in ethanol.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution to a final concentration appropriate for spiking into samples (e.g., 10 ng/mL).

Sample Preparation

The goal of sample preparation is to efficiently extract the lipid-soluble 14(15)-EET ethanolamide from the aqueous biological matrix while minimizing interferences. Given that lipids are prone to oxidation, it is advisable to process samples quickly or store them at -80°C.[11] The addition of an antioxidant like BHT is also recommended.[9]

LLE is a widely used technique for lipid extraction.[11] A modified Bligh-Dyer or Matyash method is suitable.[11]

  • To 100 µL of biological sample (e.g., plasma), add 10 µL of the internal standard spiking solution.

  • Add 500 µL of a cold (-20°C) solution of chloroform:methanol (2:1, v/v) containing 0.01% BHT.[12]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic layer into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A) for LC-MS/MS analysis.

SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects in the mass spectrometer.[11][13]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of the biological sample, add 10 µL of the internal standard spiking solution and 400 µL of water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is essential for the quantification of 14(15)-EET ethanolamide.

Liquid Chromatography Conditions

Reverse-phase chromatography is well-suited for the separation of fatty acid ethanolamides.[14] A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for better resolution and shorter run times.[13]

ParameterRecommended Condition
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient 20% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive mode is typically used for the analysis of fatty acid ethanolamides.[13] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

The specific MRM transitions for 14(15)-EET ethanolamide and its deuterated internal standard need to be optimized by infusing the pure standards into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. A common fragment for ethanolamides is the ethanolamine headgroup.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14(15)-EET ethanolamide364.3To be determined empirically (e.g., 62.1 for the ethanolamine fragment)To be optimized
14(15)-EET-d11 ethanolamide375.3To be determined empiricallyTo be optimized

Note: The fragmentation of the epoxide ring may also yield characteristic product ions that can be used for quantification.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The limit of quantification (LOQ) should be determined based on a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.[13]

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) if the method is to be used for regulated bioanalysis. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day assessment at multiple concentration levels (LQC, MQC, HQC).[15]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.[15]

  • Extraction Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Inefficient extraction, ion suppression, improper MS tuning.Optimize extraction protocol, use a cleaner extraction method (SPE), re-optimize MS parameters.
Poor Peak Shape Column degradation, improper mobile phase, sample solvent mismatch.Replace column, ensure mobile phase is correctly prepared, reconstitute sample in initial mobile phase.
High Variability Inconsistent sample preparation, instrument instability.Ensure precise and consistent pipetting, check instrument performance with system suitability tests.
Interfering Peaks Co-eluting endogenous compounds.Optimize chromatographic gradient to improve separation, use a more selective MRM transition.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of 14(15)-EET ethanolamide in biological samples using LC-MS/MS. The described protocols, when properly implemented and validated, will enable researchers to accurately measure this important lipid mediator and further elucidate its physiological and pathological roles.

References

  • Giera, M., & Bracher, F. (2012). Lipidomics from sample preparation to data analysis: a primer. Analytical and Bioanalytical Chemistry, 404(5), 1149-1162. [Link]

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001-2017. [Link]

  • Food Science, University of Massachusetts. (n.d.). ANALYSIS OF LIPIDS. [Link]

  • Hurst, W. J. (2016, June 29). A sample preparation primer on lipid analysis in foods – A personal perspective. Specialised Nutrition Europe. [Link]

  • Lin, L., Yang, H., & Jones, P. J. (2012). Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(6), 189-195. [Link]

  • McCurdy, C. R., Singh, A., & Das, A. (2014). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. In Endocannabinoids (pp. 131-141). Humana Press, New York, NY. [Link]

  • Balvers, M. G., Verhoeckx, K. C., & Witkamp, R. F. (2013). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells. Analytical biochemistry, 434(2), 275-283. [Link]

  • Nasution, H., & Ginting, M. (2020). Separation of Fatty Acid Ethanolamides using High Performance Liquid Chromatography. Asian Journal of Chemistry, 32(12), 3021-3024. [Link]

  • ResearchGate. (n.d.). LC–MS/MS analysis for 14, 15–EET, 14, 15–DHET, and 11,12–DHET levels in.... [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 14,15-EET (4) from arachidonic acid (1). [Link]

  • ResearchGate. (n.d.). LC–MS/MS analysis for EETs' (8, 9–, 11, 12–, and 14, 15–) and DHETs'.... [Link]

  • Falck, J. R., Reddy, L. M., Reddy, Y. K., Bond, S. R., Krishna, U. M., Ji, Y., ... & Campbell, W. B. (2003). 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) surrogates containing epoxide bioisosteres. Journal of medicinal chemistry, 46(18), 3987-3999. [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. [Link]

  • Reactome. (n.d.). Synthesis of epoxy (EET) and dihydroxyeicosatrienoic acids (DHET). [Link]

  • ResearchGate. (n.d.). The chromatography of fatty acid ethanolamides. [Link]

  • Reactome. (n.d.). 14,15-EET is hydrolysed to 14,15-DHET by EPHX2. [Link]

  • Gauthier, K. M., Falck, J. R., Reddy, L. M., & Campbell, W. B. (2002). 14,15-Epoxyeicosa-5 (Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries. Circulation research, 90(9), 1028-1036. [Link]

  • Spector, A. A., & Norris, A. W. (2007). Epoxyeicosatrienoic acids (EETs): a novel class of second messengers of hormonal functional responses. American Journal of Physiology-Endocrinology and Metabolism, 292(4), E996-E1003. [Link]

  • Tu, C., Du, X., & Yang, K. (2011). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism. Metabolites, 1(1), 3-21. [Link]

  • Ueki, S., & Melo, R. C. (2016). How to detect eosinophil ETosis (EETosis) and extracellular traps. Journal of visualized experiments: JoVE, (117). [Link]

  • Campbell, W. B., & Falck, J. R. (2017). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Journal of lipid research, 58(8), 1465-1476. [Link]

  • Spector, A. A., Fang, X., Snyder, G. D., & Weintraub, N. L. (2013). Epoxyeicosatrienoic acids (EETs) regulate epithelial sodium channel activity by extracellular signal-regulated kinase 1/2 (ERK1/2)-mediated phosphorylation. Journal of Biological Chemistry, 288(7), 4887-4897. [Link]

  • Perez, D., & Le, T. (2020). “NETs and EETs, a Whole Web of Mess”. Microorganisms, 8(12), 1935. [Link]

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Troubleshooting & Optimization

14(15)-EET ethanolamide stability in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Experimental Success in Aqueous Solutions

Welcome to the technical support center for 14(15)-EET ethanolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for working with this lipid signaling molecule in aqueous environments. As Senior Application Scientists, we understand that the success of your experiments hinges on the stability and integrity of your reagents. This resource is structured to address the common challenges and questions that arise when working with this potent, yet labile, compound.

Understanding the Molecule: A Foundation for Stability

14(15)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (AEA).[1] Like other epoxyeicosatrienoids (EETs), its biological activity is intrinsically linked to the presence of an epoxide ring. This epoxide, however, is also the molecule's point of vulnerability, particularly in aqueous solutions where it is susceptible to hydrolysis.[1][2]

The primary route of metabolic inactivation is the enzymatic hydrolysis of the epoxide to its corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DHET-EA), by soluble epoxide hydrolase (sEH).[3][4] Beyond enzymatic degradation, the epoxide ring is also susceptible to chemical hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[5] Therefore, maintaining the integrity of 14(15)-EET ethanolamide in your experiments requires careful consideration of your aqueous solution's composition, pH, temperature, and storage conditions.

Frequently Asked Questions (FAQs)

Q1: My 14(15)-EET ethanolamide is provided in an organic solvent. What is the best way to prepare an aqueous working solution for my cell culture experiments?

A1: This is a critical step, as improper preparation can lead to precipitation and degradation. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like ethanol, DMSO, or DMF.[1][6] This stock can then be diluted into your aqueous buffer or cell culture medium. To avoid precipitation, it is crucial to add the organic stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. The final concentration of the organic solvent in your assay should be kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.[6]

Q2: How stable is 14(15)-EET ethanolamide in my cell culture medium at 37°C?

Q3: What are the main degradation products of 14(15)-EET ethanolamide and can they interfere with my experiments?

A3: The primary degradation product is 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DHET-EA), formed by the opening of the epoxide ring.[3] In most biological systems, DHETs exhibit significantly reduced or different biological activity compared to their parent EETs.[1][8] Therefore, the presence of 14,15-DHET-EA in your experiment would lead to an underestimation of the effects of 14(15)-EET ethanolamide. It is crucial to minimize degradation to ensure that the observed biological effects are attributable to the parent compound.

Q4: How should I store my stock solutions of 14(15)-EET ethanolamide?

A4: For long-term storage, stock solutions of 14(15)-EET ethanolamide in a suitable organic solvent (e.g., ethanol) should be stored at -80°C under an inert atmosphere (argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.[9][10] This prevents both oxidative degradation of the polyunsaturated fatty acid chain and hydrolysis from atmospheric moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10][11]

Q5: I am seeing high variability between my experimental replicates. Could this be a stability issue?

A5: Yes, high variability is a classic sign of compound instability.[12] If 14(15)-EET ethanolamide is degrading at different rates in different wells or on different days, you will observe inconsistent results. Other potential causes include inconsistent sample handling, pipetting errors, or issues with cell health.[11] We recommend running a stability check of your compound in your assay medium (see Protocol 2) and ensuring standardized handling procedures.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using 14(15)-EET ethanolamide in aqueous-based experiments.

Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells Compound Degradation: Inconsistent degradation rates in your assay medium.Perform a stability study of 14(15)-EET ethanolamide in your specific medium and at your experimental temperature (see Protocol 2). Consider replenishing the compound for long-term experiments.
Inconsistent Sample Handling: Variations in incubation times, exposure to light, or temperature.Standardize all sample preparation and handling steps. Ensure all plates are treated identically.[11]
Pipetting Errors: Inaccurate dispensing of the viscous lipid solution.Use positive displacement pipettes or the reverse pipetting technique for accurate measurement of viscous solutions.[11]
No or Weak Biological Effect Compound Degradation: The active compound has degraded before or during the experiment.Prepare fresh working solutions for each experiment. Verify the integrity of your stock solution.
Suboptimal Compound Concentration: The effective concentration is too low due to degradation or poor solubility.Perform a dose-response curve to determine the optimal concentration. Ensure the compound is fully solubilized in the assay medium.
Incorrect Assay Timing: The biological response may have a different temporal profile.Optimize the incubation time of your assay.
Precipitation of Compound in Aqueous Medium Poor Solubility: The concentration of 14(15)-EET ethanolamide exceeds its solubility limit in the aqueous medium.Decrease the final concentration of the compound. Increase the percentage of the organic solvent in the final dilution (be mindful of solvent toxicity). Consider using a carrier like fatty acid-free BSA or cyclodextrins to improve solubility.[12][13]
Improper Dilution Technique: Adding the aqueous medium to the organic stock instead of the other way around.Always add the organic stock solution to the aqueous medium with vigorous mixing.
High Background Signal in Analytical Assays (e.g., LC-MS) Contamination: Impurities in solvents, reagents, or from labware.Use high-purity, LC-MS grade solvents and reagents. Use glass or polypropylene labware to minimize leaching of contaminants.[9]
Oxidation Products: The polyunsaturated backbone of the molecule is prone to oxidation.Store and handle the compound under an inert atmosphere (argon or nitrogen).[9] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your organic stock solutions.[11]

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions

This protocol provides a step-by-step method for preparing a working solution of 14(15)-EET ethanolamide in an aqueous medium for cell-based assays.

Materials:

  • 14(15)-EET ethanolamide stock solution in ethanol (e.g., 1 mg/mL)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) (optional, for enhancing solubility)

  • Sterile aqueous buffer or cell culture medium

  • Sterile glass or polypropylene tubes

  • Vortex mixer

Procedure:

  • Prepare a BSA solution (optional): If using BSA to enhance solubility, prepare a sterile solution (e.g., 10% w/v) in your aqueous buffer or medium.

  • Initial Dilution: In a sterile tube, add the desired volume of your aqueous buffer or medium (with or without BSA).

  • Addition of 14(15)-EET ethanolamide: While vigorously vortexing the aqueous solution, slowly add the required volume of the 14(15)-EET ethanolamide stock solution. The rapid mixing is crucial to prevent the lipid from precipitating.

  • Final Dilution: If necessary, perform further serial dilutions in your aqueous medium to achieve the desired final concentrations for your experiment.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solutions immediately to minimize degradation. Do not store aqueous solutions of 14(15)-EET ethanolamide for extended periods.

Protocol 2: Assessing the Stability of 14(15)-EET Ethanolamide in Your Experimental Medium

This protocol outlines a method to determine the stability of 14(15)-EET ethanolamide under your specific experimental conditions using LC-MS/MS.

Materials:

  • Aqueous working solution of 14(15)-EET ethanolamide (prepared as in Protocol 1)

  • Your specific cell culture medium or aqueous buffer

  • Incubator set to your experimental temperature (e.g., 37°C)

  • LC-MS/MS system capable of quantifying 14(15)-EET ethanolamide and its hydrolysis product, 14,15-DHET-EA.[3][14]

  • Internal standards for 14(15)-EET ethanolamide and 14,15-DHET-EA (e.g., deuterated analogs)

  • Solvents for extraction (e.g., ethyl acetate) and LC-MS analysis (e.g., acetonitrile, methanol, water, formic acid)

Procedure:

  • Sample Preparation: Prepare a sufficient volume of your 14(15)-EET ethanolamide working solution in your experimental medium.

  • Time Course Incubation: Aliquot the solution into several tubes. Place the tubes in an incubator at your experimental temperature.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to stop any further degradation. The T=0 sample represents the initial concentration.

  • Sample Extraction: For each time point, thaw the sample and add the internal standards. Extract the lipids using a suitable liquid-liquid extraction method (e.g., with ethyl acetate). Evaporate the organic solvent under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extract in the mobile phase and analyze the samples by LC-MS/MS to quantify the concentrations of 14(15)-EET ethanolamide and 14,15-DHET-EA.[3][15][16]

  • Data Analysis: Plot the concentration of 14(15)-EET ethanolamide versus time to determine its degradation rate and half-life under your experimental conditions. The appearance of 14,15-DHET-EA should correlate with the disappearance of the parent compound.

Visualizing Key Concepts

cluster_0 Preparation of Aqueous Working Solution stock 14(15)-EET Ethanolamide in Organic Solvent (e.g., Ethanol) vortex Vigorous Mixing (Vortexing) stock->vortex aqueous Aqueous Medium (e.g., Cell Culture Medium) aqueous->vortex working Aqueous Working Solution (Use Immediately) vortex->working

Caption: Workflow for preparing aqueous solutions of 14(15)-EET ethanolamide.

AEA Anandamide (AEA) CYP450 Cytochrome P450 Epoxygenase AEA->CYP450 EET_EA 14(15)-EET Ethanolamide (Active) CYP450->EET_EA sEH Soluble Epoxide Hydrolase (sEH) EET_EA->sEH Metabolic Degradation hydrolysis Chemical Hydrolysis (H₂O, pH, Temp) EET_EA->hydrolysis Chemical Degradation DHET_EA 14,15-DHET-EA (Less Active) sEH->DHET_EA hydrolysis->DHET_EA

Caption: Degradation pathways of 14(15)-EET ethanolamide.

References

  • McReynolds, C. B., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 121-133. [Link]

  • Inceoglu, B., et al. (2012). Epoxyeicosatrienoic Acids (EETs) are Endogenous Regulators of Vasoactive Neuropeptide Release from Trigeminal Ganglion Neurons. Journal of Neurochemistry, 121(5), 795-806. [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • Yuan, J., et al. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. Journal of Chromatography B, 879(25), 2487-2493. [Link]

  • Snider, N. T., et al. (2009). A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Journal of Pharmacology and Experimental Therapeutics, 329(1), 233-242. [Link]

  • Langbein, D., & Dave, M. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

  • Raup-Konsavage, W. M., et al. (2018). Materials for LC-MS/MS and LC-HRMS. [Link]

  • Morisseau, C., et al. (2018). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. Frontiers in Pharmacology, 9, 129. [Link]

  • Bowden, J. A., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(5), 457-476. [Link]

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  • Edin, M. L., et al. (2018). LC–MS/MS analysis for EETs' (8, 9–, 11, 12–, and 14, 15–) and DHETs' (8, 9–, 11, 12–, and 14, 15–) levels in WT and Tie2-CYP2J2 Tr mouse heart perfusates at baseline and post-ischemia. ResearchGate. [Link]

  • Lee, J. C., et al. (2017). LC–MS/MS analysis for 14, 15-EET, 14, 15-DHET, and 11,12-DHET levels in WT and t-AUCB-treated WT mouse heart perfusates at baseline (pre-ischemia) and directly after 15-second ischemia (post-ischemia). ResearchGate. [Link]

  • Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10, 166. [Link]

  • Christie, W. W. (2019). Preparation of Lipid Extracts from Tissues. AOCS. [Link]

  • Reactome. (2024). 14,15-EET is hydrolysed to 14,15-DHET by EPHX2. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • Lee, H., et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for several years. Forensic Toxicology, 41(1), 107-120. [Link]

  • Stark, K. D., et al. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 104(5), 1201-1218. [Link]

  • Deutsch, D. G., & Chin, S. A. (1993). Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist. Biochemical Pharmacology, 46(5), 791-796. [Link]

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  • Zhang, W., et al. (2013). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Cancer Metastasis Reviews, 32(3-4), 553-565. [Link]

  • Matias, I., & Di Marzo, V. (2012). Anandamide and its metabolites: what are their roles in the kidney?. Kidney International, 81(1), 17-25. [Link]

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  • American Physiological Society. (2023). Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy. American Journal of Physiology-Renal Physiology, 324(5), F489-F501. [Link]

  • Gummadi, S. N., & Kumar, K. (2006). Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin-Lipid Interaction. Biophysical Journal, 90(10), 3583-3593. [Link]

  • Falck, J. R., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(15), 6431-6443. [Link]

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Technical Support Center: Overcoming Matrix Effects in 14(15)-EET Ethanolamide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify 14(15)-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA). This bioactive cytochrome P450 (CYP) metabolite of anandamide is present at extremely low endogenous levels (<1–5 nM) in tissues and biofluids.

Because 14,15-EET-EA is highly lipophilic, it co-elutes with endogenous glycerophospholipids during reversed-phase liquid chromatography. When these lipids enter the electrospray ionization (ESI) source simultaneously, they compete for charge at the droplet surface, leading to severe ion suppression (matrix effects). This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to restore analytical integrity to your LC-MS/MS workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My 14,15-EET-EA signal in plasma extracts is 60% lower than in neat solvent. How do I recover the signal? The Causality: This is classic ESI charge competition. If your sample preparation relies solely on Protein Precipitation (PPT) using acetonitrile or methanol, you are successfully crashing out proteins but leaving >90% of the phospholipids (e.g., phosphatidylcholines) in your supernatant. These phospholipids overwhelm the ESI source, suppressing the ionization of your target analyte. The Solution: Transition from PPT to a targeted Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) workflow. For endocannabinoids, utilizing a zirconia-based phospholipid removal plate (e.g., HybridSPE) is the most efficient approach. The zirconia atoms act as a Lewis acid, selectively binding the phosphate moieties (Lewis base) of the phospholipids, while the neutral amide of 14,15-EET-EA passes through unretained .

Q2: I am seeing a drifting retention time for 14,15-EET-EA and random "ghost peaks" in subsequent blank runs. What is happening? The Causality: Highly retained phospholipids from previous injections are accumulating on your C18 analytical column. Because 14,15-EET-EA requires a high organic mobile phase to elute, it sits in the same retention window as many complex lipids. If your LC gradient lacks an aggressive column wash, late-eluting lipids will bleed into subsequent runs. This alters the stationary phase chemistry (causing retention time drift) and creates unpredictable ion suppression zones. The Solution: Implement a "ballistic wash" step. After 14,15-EET-EA elutes, ramp the mobile phase to 100% Organic (consider a ternary pump utilizing an Isopropanol/Acetonitrile mixture) for at least 3 column volumes before re-equilibration.

Q3: I cannot source a stable-isotope labeled 14,15-EET-EA-d4. Can I use Anandamide-d4 (AEA-d4) as an internal standard (IS)? The Causality: Yes, AEA-d4 (m/z 352.3 → 287.2) is commonly used as a surrogate IS for 14,15-EET-EA (m/z 364.3 → 346.3). However, because AEA lacks the epoxide group, it is slightly less polar and will elute after 14,15-EET-EA on a C18 column. The Solution: If a localized zone of ion suppression occurs exactly at the 14,15-EET-EA retention time but clears up before AEA-d4 elutes, the IS will not accurately correct for the suppression. You must validate this substitution by performing a post-column infusion experiment (see Protocol 2) to ensure both the analyte and the IS elute in a "matrix-free" window.

Part 2: Quantitative Data & Methodological Comparisons

To highlight the impact of sample preparation on matrix effects, the following table summarizes the performance of three common extraction methods for 14,15-EET-EA from human plasma prior to LC-MS/MS analysis .

Table 1: Comparison of Sample Preparation Methods for 14(15)-EET-EA

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*Phospholipid Removal (%)Throughput
Protein Precipitation (PPT) 85 - 95%-65% (Severe Suppression)< 5%High
Liquid-Liquid Extraction (LLE) 70 - 80%-25% (Moderate Suppression)~ 60%Low
Zirconia-based SPE (HybridSPE) 85 - 90%-5% (Negligible)> 95%Medium-High

*Matrix effect calculated as: [(Response in Matrix / Response in Neat Solvent) - 1] x 100. Values closer to 0% indicate minimal suppression.

Part 3: Self-Validating Experimental Protocols & Workflows

Protocol 1: Zirconia-Based Phospholipid Depletion for 14,15-EET-EA

System Validation Check: This protocol utilizes 1% formic acid to disrupt the non-covalent binding between 14,15-EET-EA and carrier proteins (like albumin) in plasma, followed by Lewis acid-base filtration to trap phospholipids.

  • Spike: Aliquot 100 µL of biological matrix (plasma/tissue homogenate) into a microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., AEA-d4, 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Filtration: Transfer the supernatant to a Zirconia-coated SPE 96-well plate.

  • Elution: Apply vacuum (10 in Hg) for 2 minutes. The eluate now contains the purified 14,15-EET-EA, stripped of >95% of phospholipids.

  • Reconstitution: Evaporate the eluate under gentle nitrogen flow at 30°C. Reconstitute in 50 µL of your Initial LC Mobile Phase (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid) to prevent solvent-effect peak broadening upon injection.

G Sample Biological Matrix (Plasma/Brain) PPT Protein Precipitation (PPT) (Acetonitrile + 1% Formic Acid) Sample->PPT Split Extraction Choice PPT->Split Standard Standard Centrifugation (Supernatant to LC-MS) Split->Standard Traditional Hybrid Zirconia-Based SPE (Lewis Acid-Base Interaction) Split->Hybrid Optimized Phos_Remain Phospholipids Remain (Severe Ion Suppression) Standard->Phos_Remain Phos_Removed Phospholipids Retained (14,15-EET-EA Elutes Cleanly) Hybrid->Phos_Removed

Workflow comparing standard PPT vs. Zirconia-based SPE for phospholipid removal.

Protocol 2: Post-Column Infusion (Matrix Effect Mapping)

System Validation Check: By continuously infusing the analyte post-column while injecting a blank matrix extract, any drop in the steady MS signal directly indicates the exact retention time where unseen matrix components are suppressing ionization. This proves whether your chromatography is successfully separating 14,15-EET-EA from suppression zones.

  • Hardware Setup: Connect a syringe pump to a T-junction placed directly between the LC analytical column outlet and the MS ESI source inlet.

  • Continuous Infusion: Load a syringe with 100 ng/mL 14,15-EET-EA in 50% Methanol. Set the syringe pump to a constant flow rate of 10 µL/min.

  • MS Monitoring: Set the mass spectrometer to monitor the specific MRM transition for 14,15-EET-EA (m/z 364.3 → 346.3) in positive ESI mode.

  • Matrix Injection: Inject a prepared blank matrix sample (extracted via Protocol 1) onto the LC column and run your standard analytical gradient.

  • Data Analysis: Observe the baseline MS signal. A significant dip in the baseline indicates a zone of ion suppression. Overlay this chromatogram with a standard injection of 14,15-EET-EA to verify that your analyte safely elutes outside of this suppression window.

PostColumn LC HPLC Pump (Blank Matrix Extract) Column Analytical Column (C18) LC->Column Tee Tee Junction Column->Tee Eluent MS Mass Spectrometer (MRM 364.3 -> 346.3) Tee->MS Mixed Flow Syringe Syringe Pump (14,15-EET-EA Standard) Syringe->Tee Constant Infusion

Post-column infusion setup to identify phospholipid-induced ion suppression zones.

References

  • Morisseau, C., et al. (2018). "LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide." Methods in Molecular Biology. URL: [Link]

  • Zhu, P., et al. (2011). "Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo." Journal of Chromatography B. URL:[Link]

  • Rule, G., & Cramer, H. (2022). "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." American Pharmaceutical Review. URL:[Link]

  • van der Stelt, M., et al. (2021). "Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics." ChemRxiv. URL:[Link]

Technical Support Center: 14(15)-EET Ethanolamide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 14(15)-EET ethanolamide ((±)14(15)-epoxy eicosatrienoyl ethanolamide). As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability when working with this specific lipid mediator.

14(15)-EET ethanolamide is a critical cytochrome P450 (CYP450) metabolite utilized in the study of Pseudomonas aeruginosa infections, respiratory diseases, and vascular biology[1]. However, handling this compound presents a significant analytical challenge: it is exceptionally prone to rapid auto-oxidation. This guide is designed to provide you with the mechanistic causality behind this instability and equip you with field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Insight: The Causality of Auto-Oxidation

Why does 14(15)-EET ethanolamide degrade so rapidly on the benchtop? The instability is chemically deterministic. The molecule contains multiple 1,4-dienyl moieties (bis-allylic positions) along its polyunsaturated arachidonic acid backbone[2]. These specific positions are highly susceptible to hydrogen abstraction by reactive oxygen species (ROS) or ambient oxygen, which initiates a free-radical chain reaction known as lipid peroxidation.

Furthermore, the epoxide group is highly sensitive. In biological matrices or unbuffered aqueous solutions, it is prone to hydrolysis (forming diols) via trace acids or soluble epoxide hydrolase (sEH) enzymes[3]. Understanding this dual-threat degradation pathway is the first step in preventing it.

Mechanism A 14(15)-EET Ethanolamide (Intact Epoxide & Dienes) B O2 / ROS (Hydrogen Abstraction) A->B Ambient Exposure C Lipid Peroxyl Radicals (Auto-oxidation) B->C Propagation D Hydroperoxides & Chain Cleavage Products C->D Degradation

Mechanistic pathway of 14(15)-EET ethanolamide auto-oxidation via hydrogen abstraction.

Troubleshooting Guide & FAQs

Q: My cell culture assays using 14(15)-EET ethanolamide show inconsistent or diminishing biological activity over a 48-hour incubation. What is happening? A: You are observing auto-oxidation and aqueous degradation. 14(15)-EET ethanolamide has a half-life of less than 24 hours in aqueous buffers at room temperature or 37°C. When the 1,4-dienyl backbone oxidizes, the molecule loses its specific receptor binding affinity. Causality-Driven Solution: Do not store the compound in aqueous solutions[4]. Prepare fresh dilutions from your ethanol stock immediately before the assay. If prolonged incubation is required, supplement your media with a lipid-compatible antioxidant like 0.1% Butylated hydroxytoluene (BHT) to quench peroxyl radicals[5].

Q: I need to remove the ethanol before adding the compound to my assay. When I evaporate the solvent, my recovery drops by 60%. Why? A: Two factors cause this: surface adsorption and oxidation during evaporation. Lipids readily adsorb to non-silanized plastics and glass. Furthermore, evaporating solvent in ambient air exposes the highly concentrated lipid film directly to oxygen. Causality-Driven Solution: Always evaporate solvents using a gentle stream of high-purity Nitrogen or Argon gas to displace oxygen[6]. Use silanized amber glass vials to prevent surface adsorption and photodegradation.

Q: Can I store my working aliquots at -20°C in PBS? A: No. While the compound is supplied as a solution in ethanol and can be stored at -20°C in that specific solvent, aqueous solutions (like PBS) should never be stored for more than one day[4][7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, you must treat your handling protocol as a self-validating system. This means your workflow must inherently prevent degradation while simultaneously proving the compound's integrity before use.

Protocol: Anaerobic Preparation and Integrity Validation
  • Stock Retrieval: Retrieve the 14(15)-EET ethanolamide stock (supplied at 100 µg/ml in ethanol) from -80°C storage[7]. Allow it to equilibrate on wet ice, never at room temperature.

  • Inert Aliquoting: Working inside a fume hood, purge a silanized amber glass vial with Argon gas (5.0 ultrahigh purity)[6]. Transfer the required volume of the ethanol stock into the vial.

  • Solvent Evaporation: Evaporate the ethanol under a gentle, continuous stream of Nitrogen or Argon[4]. Causality Note: The inert gas displaces oxygen, preventing the formation of peroxyl radicals during the vulnerable phase when the lipid is concentrated into a neat oil.

  • Reconstitution: Immediately dissolve the neat oil in your deoxygenated target solvent (e.g., DMSO, or an aqueous buffer purged with inert gas). If using PBS (pH 7.2), note that solubility is limited to ~0.5 mg/ml[7].

  • Self-Validation (LC-MS/MS): Before applying the reconstituted solution to your biological model, run a 5 µL aliquot through LC-MS/MS (Multiple Reaction Monitoring mode)[8]. Quantify the ratio of the intact 14(15)-EET ethanolamide parent ion to its primary auto-oxidation products or diols. Proceed with your biological assay only if purity remains >95%.

Workflow S1 1. Stock Solution (Ethanol, -80°C) S2 2. Aliquot into Silanized Vial (On Ice) S1->S2 S3 3. Evaporate Solvent (Argon/N2 Stream) S2->S3 S4 4. Reconstitute (Deoxygenated Buffer) S3->S4 S5 5. LC-MS/MS Validation (Confirm >95% Intact) S4->S5

Self-validating workflow for the anaerobic preparation of 14(15)-EET ethanolamide.

Quantitative Data Presentation

To guide your experimental planning, refer to the stability matrix below. These parameters dictate the operational windows for handling EET derivatives and preventing data artifacts.

Storage ConditionSolvent / MatrixAtmosphereEstimated Stability / Shelf-Life
-80°C Anhydrous EthanolArgon / Nitrogen> 2 years (Optimal)
-20°C Anhydrous EthanolAmbient Air~ 6 - 12 months
4°C (On Ice) EthanolAmbient Air< 1 week
22°C (Room Temp) Aqueous Buffer (PBS)Ambient Air< 24 hours (High risk of degradation)
37°C (Incubator) Cell Culture MediaAmbient Air< 12 hours (Requires BHT/Antioxidants)

References

  • National Institutes of Health (NIH). "14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres - PMC."[Link]

  • Physiology.org. "Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology." [Link]

  • Concordia University. "Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices."[Link]

  • National Institutes of Health (NIH). "Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC."[Link]

  • SfRBM. "Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry."[Link]

Sources

Technical Support Center: Validation of 14(15)-EET Ethanolamide Quantification Assay

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the validation and troubleshooting of 14(15)-EET ethanolamide quantification assays. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 14(15)-EET ethanolamide and why is its quantification important?

A1: 14(15)-Epoxyeicosatrienoic acid (EET) ethanolamide is a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA)[1][2]. The quantification of 14(15)-EET ethanolamide is crucial for understanding the metabolic pathways of anandamide, particularly in contexts where fatty acid amide hydrolase (FAAH), the primary enzyme for AEA degradation, is inhibited[1][2]. Accurate measurement of this metabolite can provide insights into the physiological and pathological roles of the endocannabinoid system and its downstream signaling cascades.

Q2: What are the primary challenges in quantifying 14(15)-EET ethanolamide in biological samples?

A2: The quantification of eicosanoids and their metabolites, including 14(15)-EET ethanolamide, presents several analytical challenges. These include their low endogenous concentrations in biological matrices, the potential for ex vivo oxidation during sample handling, and the presence of interfering substances that can cause matrix effects in LC-MS/MS analysis[3][4]. The chemical and metabolic instability of related compounds like 14,15-EET also highlights the need for careful sample processing[5].

Q3: Which regulatory guidelines should I follow for validating my 14(15)-EET ethanolamide quantification assay?

A3: For bioanalytical method validation, it is essential to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[6][7][8]. These guidelines provide a framework for ensuring the reliability of data for regulatory submissions and outline key validation parameters including accuracy, precision, selectivity, sensitivity, and stability[9][10]. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline is also a key document for bioanalytical method validation[11][12][13].

Q4: What is a suitable analytical technique for quantifying 14(15)-EET ethanolamide?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and most reliable method for the quantification of eicosanoids and their metabolites in biological samples[3][14]. This technique offers high sensitivity and selectivity, which are critical for measuring the low concentrations of 14(15)-EET ethanolamide typically found in biological matrices[3].

Troubleshooting Guide

This section addresses specific issues you might encounter during your 14(15)-EET ethanolamide quantification assay.

Issue Potential Cause Troubleshooting Steps
Poor Sensitivity / No Signal 1. Analyte Degradation: 14(15)-EET ethanolamide, like other eicosanoids, can be unstable[5].1a. Sample Handling: Minimize freeze-thaw cycles. Add antioxidants like butylated hydroxytoluene (BHT) during sample collection and extraction to prevent oxidation[3]. Store samples at -80°C[2]. 1b. Extraction Efficiency: Optimize the extraction procedure. Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) are common methods[3][15]. Ensure the pH of the sample is appropriate for the extraction of your analyte.
2. Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy.2a. MS Tuning: Infuse a pure standard of 14(15)-EET ethanolamide to optimize the precursor and product ions and the collision energy. Use multiple reaction monitoring (MRM) for maximum sensitivity[16].
3. Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of the analyte[17].3a. Chromatographic Separation: Improve the chromatographic separation to resolve 14(15)-EET ethanolamide from interfering matrix components. Consider using a different column or modifying the mobile phase gradient. 3b. Sample Cleanup: Employ a more rigorous sample preparation method, such as a two-step LLE-SPE procedure, to remove interfering substances[3]. 3c. Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise sensitivity[18].
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples.1a. Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 14(15)-EET ethanolamide if available. The SIL-IS will co-elute with the analyte and experience similar matrix effects and extraction recovery, thus correcting for variability[19]. 1b. Automated Extraction: If possible, use an automated sample preparation system to ensure consistency.
2. Instrument Instability: Fluctuations in the LC or MS system.2a. System Suitability: Run system suitability tests before each batch of samples to ensure the instrument is performing consistently. This can include injecting a standard solution to check for retention time and peak area stability.
Inaccurate Results (Poor Accuracy) 1. Calibration Curve Issues: Use of an inappropriate matrix for the calibration standards.1a. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., plasma, urine) to account for matrix effects and extraction efficiency[3]. If a blank matrix is not available, surrogate matrices or the standard addition method can be considered[3].
2. Analyte Stability in Matrix: Degradation of the analyte in the matrix during storage or processing.2a. Stability Studies: Perform thorough stability studies as part of your method validation. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability[20]. The results of these studies will define the acceptable handling and storage conditions for your samples.

Key Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical 14(15)-EET ethanolamide quantification assay using LC-MS/MS.

Sample Preparation (Liquid-Liquid Extraction)

The goal of sample preparation is to isolate the analyte from the complex biological matrix and to minimize interferences. LLE is a common and effective method for lipids.

  • Thaw Samples: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • Add Internal Standard: Spike the samples with a known concentration of a suitable stable isotope-labeled internal standard (e.g., 14(15)-EET-d11 ethanolamide).

  • Protein Precipitation: Add four volumes of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Transfer the upper organic layer containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of lipids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. The specific gradient will need to be optimized for your system and analyte.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for ethanolamides.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

    • MRM Transitions: The specific precursor and product ion transitions for 14(15)-EET ethanolamide and its internal standard must be determined by infusing pure standards into the mass spectrometer.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure the reliability of the generated data. The validation should be performed in accordance with FDA or EMA guidelines.

Validation Parameter Acceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve A minimum of six non-zero standards. The correlation coefficient (r²) should be >0.99.
Accuracy & Precision Within-run and between-run accuracy and precision should be within ±15% (±20% at the LLOQ) for at least three QC levels (low, medium, high).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).

Visualizations

Experimental Workflow

AssayWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (with antioxidant) SpikeIS 2. Spike Internal Standard SampleCollection->SpikeIS ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) SpikeIS->ProteinPrecipitation LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) ProteinPrecipitation->LLE Evaporation 5. Evaporation LLE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC 7. LC Separation (C18 Column) Reconstitution->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Integration 9. Peak Integration MS->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Validation 11. Method Validation Quantification->Validation

Caption: Workflow for 14(15)-EET ethanolamide quantification.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2025, February 6). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

  • International Council for Harmonisation. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Prostaglandins & other lipid mediators, 121(Pt A), 51–60. [Link]

  • Zhu, P., Peck, B., Licea-Perez, H., Callahan, J. F., & Booth-Genthe, C. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(25), 2487–2493. [Link]

  • Yang, P., Wang, Y., & Ma, Y. (2014). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 6(13), 1759–1781. [Link]

  • Schmelzer, K. R., Wheelan, P., & Ingraham, R. H. (2006). A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(32), 4115–4121. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Falck, J. R., Reddy, L. M., Reddy, Y. K., Bond, W., & Capdevila, J. H. (2003). 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. Journal of medicinal chemistry, 46(22), 4785–4795. [Link]

  • Matuszewski, B. K. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

  • Paquot, A., Bestard-Escalas, J., Le Faouder, P., Valde-Soto, A., Muccioli, G. G., & Alhouayek, M. (2023). Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors. Prostaglandins & other lipid mediators, 168, 106763. [Link]

  • Giallombardo, M., Butcher, A., & Voulgari, A. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. Metabolites, 13(11), 1122. [Link]

  • Artmann, A., & Petersen, G. (2013). Development and Validation of a Sensitive UPLC-ESI-MS/MS Method for the Simultaneous Quantification of 15 Endocannabinoids and Related Compounds. Analytical chemistry, 85(24), 11845–11854. [Link]

  • LC?MS/MS analysis for 14, 15?EET, 14, 15?DHET, and 11,12?DHET levels in... (n.d.). ResearchGate. [Link]

  • Quantification of eicosanoids and their metabolites in biological matrices: A review. (n.d.). ResearchGate. [Link]

  • Campbell, W. B., & Falck, J. R. (2004). 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries. Hypertension, 43(6), 1225–1230. [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. [Link]

  • Häkkinen, M. R., & Kostiainen, R. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Journal of Chromatography B, 1174, 122718. [Link]

  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. (n.d.). LIPID MAPS. [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. [Link]

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Technical Support Center: Improving Recovery of 14(15)-EET Ethanolamide from Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the recovery of 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide from tissue samples. As a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (AEA), 14(15)-EET ethanolamide is a lipid mediator of significant interest.[1][2][3] However, its low endogenous levels and labile nature present considerable analytical challenges.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve reliable, reproducible results.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and analysis of 14(15)-EET ethanolamide.

Sample Handling & Preparation

Question: My 14(15)-EET ethanolamide recovery is consistently low. What are the most critical initial steps to prevent loss?

Answer: Low recovery often begins at the very first stage: sample collection and homogenization. The epoxide moiety of 14(15)-EET is susceptible to hydrolysis by soluble epoxide hydrolase (sEH) into its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (DHET) ethanolamide.[4][5]

  • Immediate Freezing: Upon collection, tissue samples should be snap-frozen immediately in liquid nitrogen and stored at -80°C until processing.[6] This minimizes enzymatic activity.

  • Inhibitors are Key: During homogenization, the use of enzyme inhibitors is crucial. Add a cyclooxygenase inhibitor (e.g., indomethacin, 10-15 µM) to prevent the diversion of AEA to other metabolic pathways.[7] More importantly, consider adding an sEH inhibitor to prevent the degradation of your target analyte.

  • Cold Chain is Non-Negotiable: Maintain a strict cold chain throughout the homogenization process. Perform all steps on ice.

  • Homogenization Method: Use a method that ensures rapid and thorough tissue disruption to release the analyte into the extraction solvent. Bead homogenization or probe sonication are effective.

Question: I'm observing significant variability between replicate samples. What could be the cause?

Answer: Variability often points to inconsistent sample handling or incomplete homogenization.

  • Incomplete Homogenization: Ensure your tissue is completely homogenized to a uniform consistency. Inconsistent homogenization leads to variable extraction efficiency.

  • Accurate Tissue Aliquoting: Precisely weigh your tissue samples. Small variations in starting material can lead to significant differences in final analyte concentration.

  • Internal Standard Addition: Add your internal standard as early as possible in the workflow, ideally to the homogenization buffer. This corrects for analyte loss during subsequent extraction and processing steps. A suitable internal standard is a deuterated version of the analyte, such as (±)14(15)-EET-d11.[8]

Extraction & Purification

Question: Which extraction method is better for 14(15)-EET ethanolamide: liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?

Answer: For complex matrices like tissue, solid-phase extraction (SPE) is generally superior to LLE .[9] SPE provides more efficient removal of interfering substances like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.[9] A C18-based sorbent is a common and effective choice for extracting eicosanoids.[7][10]

Question: I'm using SPE, but my recovery is still poor and my final extract is not clean. How can I optimize my SPE protocol?

Answer: Optimizing your SPE protocol involves a systematic approach to each step: conditioning, loading, washing, and eluting.

  • Conditioning: Proper conditioning of the SPE cartridge is critical. This typically involves washing with methanol followed by equilibration with water.[7][11] This ensures the stationary phase is properly solvated for optimal interaction with the sample.

  • Sample Loading: Ensure your sample is at the correct pH before loading. For eicosanoids, acidifying the sample to a pH of approximately 3.5 is recommended to ensure the analytes are in a neutral form and will retain on the C18 sorbent.[7][9]

  • Washing: The wash step is crucial for removing interferences. A multi-step wash is often most effective. Start with a weak solvent wash (e.g., water or low percentage methanol in water) to remove polar impurities, followed by a more non-polar wash (e.g., hexane) to remove neutral lipids.[7][9]

  • Elution: Elute your analyte with a solvent that is strong enough to disrupt the interaction with the stationary phase but selective enough to leave more strongly bound impurities behind. Ethyl acetate is a common and effective elution solvent for eicosanoids.[4][7]

LC-MS/MS Analysis

Question: I'm having trouble with sensitivity and detecting my analyte in tissue samples. How can I improve my LC-MS/MS method?

Answer: The low endogenous levels of 14(15)-EET ethanolamide necessitate a highly sensitive and specific LC-MS/MS method.[4]

  • Chromatographic Separation: Good chromatographic separation is essential to resolve your analyte from isobaric interferences, which are common in complex biological samples.[12] A C18 column is a good starting point. Optimize your mobile phase gradient to achieve a sharp peak shape and adequate retention.

  • Ionization Source: Evaluate different ionization sources. While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity and reduced background noise for certain lipids.[12]

  • MRM Transitions: Carefully select and optimize your multiple reaction monitoring (MRM) transitions. Use a standard of your analyte to determine the most abundant and specific precursor and product ions.

  • Matrix Effects: If you suspect matrix effects are suppressing your signal, perform a post-extraction addition study. This involves comparing the analyte response in a clean solvent to the response in a reconstituted blank tissue extract. If suppression is observed, further optimization of your sample cleanup is necessary.

II. Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol outlines the initial steps for preparing tissue samples for extraction.

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Transfer the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold homogenization buffer (e.g., methanol or a buffer containing an sEH inhibitor).

  • Add a deuterated internal standard, such as (±)14(15)-EET-d11, to the tube.[8]

  • Homogenize the tissue using a bead beater for 2-3 cycles of 30 seconds, with cooling on ice between cycles.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for SPE.

Protocol 2: Solid-Phase Extraction (SPE) of 14(15)-EET Ethanolamide

This protocol provides a robust method for purifying 14(15)-EET ethanolamide from tissue homogenates using a C18 SPE cartridge.

StepProcedureRationale
1. Cartridge Conditioning Wash the C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.Activates the stationary phase for optimal analyte retention.
2. Sample Acidification Acidify the tissue homogenate supernatant to pH ~3.5 with 2M HCl.Ensures the analyte is in a neutral form for efficient binding to the C18 sorbent.[7][9]
3. Sample Loading Load the acidified sample onto the conditioned cartridge at a slow, consistent flow rate (~1 mL/min).Allows for sufficient interaction time between the analyte and the stationary phase.
4. Washing 1. Wash with 3 mL of deionized water. 2. Wash with 3 mL of 15% methanol in water. 3. Wash with 3 mL of hexane.Removes polar impurities, moderately polar interferences, and non-polar lipids, respectively, leading to a cleaner final extract.[7][9]
5. Elution Elute the 14(15)-EET ethanolamide with 2 mL of ethyl acetate.Ethyl acetate is a solvent of intermediate polarity that effectively elutes the analyte while leaving more strongly bound impurities on the column.
6. Drying & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.Concentrates the sample and ensures compatibility with the LC-MS/MS system.

III. Visualizations

Workflow for 14(15)-EET Ethanolamide Recovery

Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Tissue Tissue Sample (Snap-frozen) Homogenization Homogenization (+ Inhibitors & IS) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading Sample Loading (Acidified Supernatant) Supernatant->Loading Conditioning Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing Steps (Water, 15% MeOH, Hexane) Loading->Washing Elution Elution (Ethyl Acetate) Washing->Elution Drying Drying & Reconstitution Elution->Drying LCMS LC-MS/MS Analysis Drying->LCMS

Caption: Workflow for 14(15)-EET Ethanolamide Recovery.

Metabolic Pathway of Anandamide

Anandamide_Metabolism cluster_CYP450 CYP450 Pathway cluster_FAAH FAAH Pathway AEA Anandamide (AEA) EET_EA 14(15)-EET Ethanolamide AEA->EET_EA CYP450 Epoxygenase ArachidonicAcid Arachidonic Acid AEA->ArachidonicAcid FAAH DHET_EA 14,15-DHET Ethanolamide (Inactive Metabolite) EET_EA->DHET_EA Ethanolamine Ethanolamine sEH Soluble Epoxide Hydrolase (sEH)

Caption: Simplified Metabolic Pathways of Anandamide.

IV. References

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC - NIH. [Link]

  • Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC. [Link]

  • 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres - PMC. [Link]

  • Structural confirmation of 20-HETE-EA, 14, 15-EET-EA, and 5,6-EET-EA.... - ResearchGate. [Link]

  • Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed. [Link]

  • UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - MDPI. [Link]

  • LC?MS/MS analysis for 14, 15?EET, 14, 15?DHET, and 11,12?DHET levels in... - ResearchGate. [Link]

  • Solid-phase extraction columns in the analysis of lipids - AOCS. [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm Bioanalytics. [Link]

  • 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC. [Link]

  • 11,12 and 14,15 epoxyeicosatrienoic acid rescue deteriorated wound healing in ischemia. [Link]

  • Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS - Semantic Scholar. [Link]

  • and 14,15-Epoxyeicosatrienoic Acids (EETs) Induce Peripheral Receptor-Dependent Antinociception in PGE2-Induced Hyperalgesia in Mice - ResearchGate. [Link]

  • Tissue TG & TC Protocol - MMPC.org. [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. [Link]

  • Elamipretide reduces pyroptosis and improves functional recovery after spinal cord injury. [Link]

  • Comparison of human tissue extracts hydrolysis of 5 µM of 14,15-EET (A)... - ResearchGate. [Link]

Sources

Validation & Comparative

Mechanistic Overview: The Impact of Epoxygenation on Potency

Author: BenchChem Technical Support Team. Date: March 2026

Biological Potency Comparison Guide: 14(15)-EET Ethanolamide vs. Anandamide (AEA)

Executive Summary The endocannabinoid system (ECS) relies on lipid mediators to regulate neuroinflammation, pain, and metabolic homeostasis. While Anandamide (AEA) is the canonical endogenous agonist for cannabinoid receptors, it is not a static signaling molecule. In tissues with high cytochrome P450 (CYP450) expression, AEA undergoes extensive oxidative metabolism to form epoxyeicosatrienoic acid ethanolamides (EET-EAs). This guide provides a rigorous pharmacological comparison between AEA and its specific regioisomer metabolite, 14(15)-EET ethanolamide (14,15-EET-EA), focusing on receptor binding affinity, metabolic stability, and experimental validation protocols.

As drug development professionals and application scientists, we must recognize that the biological potency of a lipid mediator is dictated not just by its receptor affinity, but by its metabolic fate.

AEA is traditionally known to be degraded by Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine. However, AEA is also a direct substrate for several CYP450 enzymes—specifically CYP2D6, CYP2B6, CYP4X1, and CYP2J2[1][2][3]. These enzymes oxygenate the double bonds of AEA to produce four primary EET-EA regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET-EA.

The addition of an epoxide group at the 14,15-carbon position fundamentally alters the molecule's pharmacological profile:

  • Receptor Affinity Shift: While AEA binds to the CB1 receptor with high affinity ( Ki​ ~275 nM), 14,15-EET-EA exhibits a significantly reduced affinity for CB1 ( Ki​ ~1.56 µM)[4].

  • Metabolic Rerouting: Epoxygenation shifts the primary degradation pathway. 14,15-EET-EA is highly resistant to FAAH but is rapidly hydrolyzed by soluble Epoxide Hydrolase (sEH) into 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DHET-EA)[4].

Understanding this metabolic shift is crucial for researchers targeting sEH inhibitors, as preventing the degradation of 14,15-EET-EA can prolong its localized signaling effects in the brain and vasculature.

Quantitative Data Presentation: Pharmacological Profile

To objectively compare these lipid mediators, the following table summarizes their receptor affinities and metabolic pathways. Data for 5,6-EET-EA is included to illustrate how different regioisomers exhibit distinct receptor selectivities (e.g., 5,6-EET-EA acts as a highly selective CB2 agonist)[5].

PropertyAnandamide (AEA)14,15-EET-EA5,6-EET-EA (Reference)
Primary Target CB1 / CB2 ReceptorsCB1 ReceptorCB2 Receptor
CB1 Binding Affinity ( Ki​ ) ~275 nM~1.56 µM (1560 nM)~3.2 µM
CB2 Binding Affinity ( Ki​ ) ~278 nMLow / Not Determined~8.9 nM
Biosynthetic Pathway NAPE-PLD cleavage of NAPECYP450 epoxygenation of AEACYP450 epoxygenation of AEA
Primary Degradation Enzyme Fatty Acid Amide Hydrolase (FAAH)Epoxide Hydrolase (EH)Epoxide Hydrolase (EH)
Primary Metabolic Product Arachidonic Acid + Ethanolamine14,15-DHET-EA5,6-DHET-EA

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed with built-in validation checkpoints to account for the highly lipophilic and unstable nature of these endocannabinoids.

Protocol A: Competitive Radioligand Binding Assay for CB1 Affinity

Expertise & Causality: Accurately measuring the Ki​ of highly lipophilic epoxides like 14,15-EET-EA requires preventing non-specific binding to plasticware and mitigating rapid enzymatic degradation during the assay. We utilize [3H] CP-55940, a high-affinity synthetic cannabinoid, as the radioligand to compete against the target lipid[4].

  • Preparation : Prepare rat brain membrane homogenates (50 µg protein/well) in binding buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2​ , 1 mM EDTA).

  • Stabilization (Critical Step) : Supplement the buffer with 0.1% fatty acid-free BSA (to prevent lipid adsorption to the microplate walls) and 100 µM PMSF (to inhibit serine proteases like FAAH, ensuring the AEA and EET-EA ligands remain intact).

  • Incubation : Incubate membranes with 0.5 nM [3H] CP-55940 and increasing concentrations of 14,15-EET-EA (10 nM to 10 µM) for 90 minutes at 30°C to reach equilibrium.

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer.

  • Quantification : Quantify bound radioactivity using liquid scintillation counting. Self-Validating System: Always include a Non-Specific Binding (NSB) control well containing 10 µM of the selective CB1 inverse agonist AM251. If the NSB exceeds 10-15% of total binding, the assay is invalid. This indicates inadequate washing or insufficient BSA, which artificially skews the calculated Ki​ .

Protocol B: LC-MS/MS Quantification of CYP450-Mediated Epoxygenation

Expertise & Causality: To evaluate the biological half-life and metabolic conversion of AEA to 14,15-EET-EA, we employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This allows for the differentiation of isobaric EET-EA regioisomers based on distinct fragmentation patterns[3].

  • Enzymatic Reaction : Incubate 10 µM AEA with recombinant human CYP2D6 or CYP4X1 (50 pmol) and an NADPH regenerating system at 37°C for 30 minutes.

  • Quenching & Spiking : Quench the reaction with 2 volumes of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., AEA- d4​ ).

  • Extraction : Extract lipids using a modified Folch method (2:1 chloroform:methanol). Evaporate the organic phase under nitrogen gas and reconstitute in the LC mobile phase.

  • Chromatography : Separate analytes on a C18 reverse-phase column using a gradient of water/acetonitrile with 0.1% formic acid.

  • Detection : Detect 14,15-EET-EA using positive electrospray ionization (ESI+) MRM transition m/z 364.3 346.3 (representing the loss of water)[3]. Self-Validating System: The recovery rate of the AEA- d4​ internal standard must be calculated for every sample. A recovery of <70% invalidates the extraction run , indicating poor extraction efficiency or severe matrix suppression, prompting an immediate re-evaluation of the lipid extraction solvent ratios.

Pathway Visualization

The following diagram illustrates the divergent metabolic and signaling pathways of AEA and 14,15-EET-EA, highlighting the shift in receptor affinity and enzymatic degradation.

EndocannabinoidMetabolism AA Arachidonic Acid AEA Anandamide (AEA) AA->AEA NAPE-PLD (Biosynthesis) AEA->AA FAAH (Primary Degradation) EET_EA 14,15-EET-EA AEA->EET_EA CYP450 Epoxygenases (e.g., CYP2D6, CYP4X1, CYP2J2) CB1_High CB1 Receptor (High Affinity: Ki ~275 nM) AEA->CB1_High Direct Agonism DHET_EA 14,15-DHET-EA EET_EA->DHET_EA Epoxide Hydrolase (EH) (Rapid Degradation) CB1_Low CB1 Receptor (Low Affinity: Ki ~1.56 µM) EET_EA->CB1_Low Weak Agonism

Metabolic and signaling pathway of Anandamide and its CYP450-derived metabolite 14,15-EET-EA.

References

  • Stark, K., et al. "Expression and purification of orphan cytochrome P450 4X1 and oxidation of anandamide." PubMed Central (NIH).1

  • Snider, N. T., et al. "Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6." PubMed Central (NIH). 2

  • "Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase." PubMed Central (NIH).3

  • "Other cannabinoids (Chapter 2) - Marijuana and Madness." Cambridge University Press. 6

  • Snider, N. T., et al. "Anandamide Oxidation by Wild-Type and Polymorphically Expressed CYP2B6 and CYP2D6 (Binding Data)." PubMed Central (NIH). 4

Sources

cross-reactivity of 14(15)-EET ethanolamide in FAAH assays

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Cross-Reactivity of 14(15)-EET Ethanolamide in FAAH Assays

Executive Summary

The endocannabinoid system is a highly complex lipid signaling network. While anandamide (AEA) is the most extensively studied substrate for Fatty Acid Amide Hydrolase (FAAH), the oxidative metabolism of AEA by cytochrome P450 (CYP450) enzymes generates a class of bifunctional lipids known as epoxyeicosatrienoic acid ethanolamides (EET-EAs)[1]. Among these, 14(15)-EET ethanolamide (14,15-EET-EA) presents a unique analytical challenge. Because it retains the ethanolamide moiety of AEA while incorporating an epoxide group, it acts as a substrate for both FAAH and soluble epoxide hydrolase (sEH)[2].

For researchers conducting FAAH inhibitor screening or kinetic assays, 14,15-EET-EA can act as a potent competitive substrate. Failure to account for this cross-reactivity—especially in complex tissue homogenates—can lead to false-positive identification of inhibition or skewed kinetic parameters. This guide provides an objective comparison of 14,15-EET-EA's performance in FAAH assays and outlines a self-validating experimental protocol to isolate its effects.

Mechanistic Background: The Bifunctional Nature of 14(15)-EET-EA

14,15-EET-EA is synthesized in vivo when AEA undergoes epoxygenation by CYP450 isoforms (such as CYP2D6, CYP2J2, and CYP3A4)[1][3]. The resulting molecule is bifunctional:

  • The Ethanolamide Group: Recognized and cleaved by the S241-S217-K142 catalytic triad of FAAH, yielding 14,15-EET and ethanolamine[4].

  • The Epoxide Group: Recognized and hydrolyzed by sEH, yielding 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DHET-EA)[2].

In standard FAAH assays, 14,15-EET-EA competes directly with reporter substrates (e.g., radiolabeled AEA or fluorogenic AMC-arachidonoyl amide) for the FAAH active site.

Pathway AEA Anandamide (AEA) CYP CYP450 (e.g., 2D6, 2J2) AEA->CYP Epoxygenation EET_EA 14(15)-EET-EA CYP->EET_EA FAAH FAAH EET_EA->FAAH Ethanolamide Hydrolysis sEH sEH EET_EA->sEH Epoxide Hydrolysis EET 14(15)-EET + Ethanolamine FAAH->EET DHET_EA 14(15)-DHET-EA sEH->DHET_EA

Metabolic routing of AEA to 14(15)-EET-EA and its dual degradation by FAAH and sEH.

Assay Cross-Reactivity & Performance Comparison

When evaluating lipid extracts or testing 14,15-EET-EA libraries in standard FAAH screening kits, the compound will suppress the hydrolysis of the primary assay substrate. This is a competitive substrate effect , not dead-end inhibition.

If assays are performed in tissue homogenates (e.g., rat brain) rather than with recombinant human FAAH, the apparent cross-reactivity of 14,15-EET-EA will rapidly decay over time. This occurs because the endogenous sEH in the homogenate converts 14,15-EET-EA into 14,15-DHET-EA, depleting the competitor from the assay pool[2].

Table 1: Kinetic Parameters & Assay Interference Potential

Data summarized from comparative endocannabinoid kinetic studies.[3]

Substrate / CompetitorTarget EnzymeApparent Km​ ( μ M)Hydrolysis RateAssay Interference Potential
Anandamide (AEA) FAAH~ 1.3 - 2.0High (Primary Substrate)N/A (Baseline)
14(15)-EET-EA FAAH~ 2.5 - 3.0ModerateHigh (Acts as competitive substrate)
14(15)-EET-EA sEH< 1.0Very HighHigh (Depletes competitor in tissue assays)
AMC-Arachidonoyl Amide FAAH~ 1.5 - 5.0High (Fluorogenic)N/A (Reporter)

Experimental Workflow: Isolating FAAH Cross-Reactivity

To accurately measure the cross-reactivity of 14,15-EET-EA in a FAAH assay without confounding variables, the experimental design must be a self-validating system .

Causality behind the design: You must chemically knock out the sEH pathway to stabilize 14,15-EET-EA. If you do not add an sEH inhibitor (like AUDA), the 14,15-EET-EA will be degraded by sEH, leading to an artificial restoration of the FAAH fluorescent signal (a false negative for cross-reactivity). Conversely, a parallel control using a selective FAAH inhibitor (like URB597) ensures that the signal being measured is exclusively FAAH-dependent.

Step-by-Step Methodology

Reagents Needed:

  • Enzyme: Recombinant human FAAH or rat brain homogenate.

  • Reporter Substrate: AMC-Arachidonoyl Amide (Ex: 340 nm / Em: 460 nm).

  • Competitor: (±)14(15)-EET Ethanolamide[4].

  • sEH Inhibitor: AUDA (12-(3-adamantan-1-yl-ureido) dodecanoic acid).

  • FAAH Inhibitor (Control): URB597 or MAFP.

  • Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA.

Protocol:

  • Enzyme Preparation: Dilute recombinant FAAH or tissue homogenate in the assay buffer to the desired working concentration.

  • Pathway Isolation (Crucial Step): Pre-incubate the enzyme preparation with 10 μ M AUDA for 15 minutes at 37°C. Causality: This completely blocks sEH activity, ensuring 14,15-EET-EA remains intact to interact solely with FAAH.

  • Control Validation: In a parallel set of wells, pre-incubate the enzyme with 1 μ M URB597 (FAAH inhibitor) to establish the baseline for zero FAAH activity.

  • Competitor Addition: Add varying concentrations of 14,15-EET-EA (e.g., 0.1 μ M to 50 μ M) to the test wells. Incubate for 10 minutes.

  • Reaction Initiation: Add the fluorogenic reporter substrate (AMC-Arachidonoyl Amide) at a concentration equal to its Km​ (approx. 2 μ M).

  • Kinetic Readout: Continuously measure fluorescence (Ex: 340 nm / Em: 460 nm) over 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of AMC release. Plot V0​ against the concentration of 14,15-EET-EA to determine the apparent IC50​ (which, in this context, represents the competitive inhibition constant, Ki​ , of the alternative substrate).

Workflow Step1 Prepare Recombinant FAAH or Homogenate Step2 Pre-incubate with sEH Inhibitor (AUDA) Step1->Step2 Step3 Add 14(15)-EET-EA (Competitor) Step2->Step3 Step4 Add Fluorogenic Substrate (AMC-AA) Step3->Step4 Step5 Measure Fluorescence (Ex: 340nm / Em: 460nm) Step4->Step5

Step-by-step self-validating workflow for assessing 14(15)-EET-EA cross-reactivity in FAAH assays.

Troubleshooting & Best Practices

  • Non-Linear Kinetics in Homogenates: If the competitive inhibition by 14,15-EET-EA appears to weaken over the 30-minute read time, your sEH inhibition is likely incomplete. Increase the concentration of AUDA or verify the integrity of the inhibitor.

  • Buffer pH Considerations: FAAH has an optimal pH of 8.5–9.0, whereas sEH operates optimally closer to physiological pH (7.4). Running the assay at pH 9.0 naturally suppresses some background sEH activity, but pharmacological blockade (AUDA) remains mandatory for rigorous kinetic modeling.

  • Solubility Issues: 14,15-EET-EA is highly lipophilic. Ensure it is delivered in a suitable vehicle (e.g., DMSO or ethanol) and that the final solvent concentration does not exceed 1% (v/v) to prevent enzyme denaturation[4].

References

  • Snider, N. T., et al. "Anandamide Oxidation by Wild-Type and Polymorphically Expressed CYP2B6 and CYP2D6." PubMed Central (PMC).
  • Snider, N. T., et al. "The Endocannabinoid Anandamide is a Substrate for the Human Polymorphic Cytochrome P450 2D6." PubMed Central (PMC).
  • "Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides." DOI.org.
  • "(±)14(15)-EET Ethanolamide Product Information." Cayman Chemical / Biomol.com.

Sources

Head-to-Head Comparison: 14(15)-EET Ethanolamide vs. Canonical Endocannabinoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The endocannabinoid system (ECS) is traditionally characterized by two primary lipid mediators: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) . However, recent advances in lipidomics have unveiled a complex "biosynthetic crosstalk" between the ECS and the cytochrome P450 (CYP450) epoxygenase pathway.

14(15)-EET ethanolamide (14,15-EET-EA) is a prominent example of this crosstalk. It is an endocannabinoid epoxide formed when AEA undergoes CYP450-mediated epoxygenation[1]. While canonical endocannabinoids act primarily as direct agonists for CB1 and CB2 receptors, 14(15)-EET-EA represents a "bioactivated" metabolite that alters the pharmacological profile of its parent compound, exhibiting distinct receptor binding kinetics, unique metabolic vulnerabilities, and targeted anti-inflammatory properties[2].

This guide provides a rigorous, data-driven comparison of 14(15)-EET-EA against AEA and 2-AG, designed for drug development professionals investigating novel analgesic and anti-inflammatory pathways.

Metabolic Crosstalk: The Epoxygenase Pathway

Unlike AEA and 2-AG, which are synthesized "on-demand" from membrane phospholipids via phospholipase D (PLD) and diacylglycerol lipase (DAGL) respectively, 14(15)-EET-EA is a secondary metabolite. It is synthesized via the oxidation of AEA by specific CYP450 isoforms, including CYP2J2, CYP2B6, CYP2D6, and the brain-specific orphan enzyme CYP4X1[1][3].

Crucially, the addition of the epoxide group fundamentally changes the molecule's degradation profile. While AEA is primarily degraded by Fatty Acid Amide Hydrolase (FAAH), 14(15)-EET-EA is a dual-substrate. It is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into an inactive diol (14,15-DHET-EA), and by FAAH into 14,15-EET[4][5].

Pathway AEA Anandamide (AEA) CYP CYP450 Enzymes (CYP2J2, CYP4X1, CYP2B6) AEA->CYP Epoxygenation EET_EA 14(15)-EET-EA (Endocannabinoid Epoxide) CYP->EET_EA sEH Soluble Epoxide Hydrolase (sEH) EET_EA->sEH Epoxide Hydrolysis FAAH Fatty Acid Amide Hydrolase (FAAH) EET_EA->FAAH Amide Cleavage DHET_EA 14,15-DHET-EA (Inactive Diol) sEH->DHET_EA EET 14,15-EET (+ Ethanolamine) FAAH->EET

Biosynthetic and degradative pathways of 14(15)-EET-EA bridging the ECS and CYP450 systems.

Head-to-Head Comparison: Receptor Affinity & Stability

The pharmacological value of 14(15)-EET-EA lies in its altered receptor affinity. Epoxygenation of AEA generally shifts the molecule's selectivity away from CB1 and towards CB2 or other non-canonical targets.

Experimental radioligand displacement assays demonstrate that 14(15)-EET-EA binds to the rat brain CB1 receptor with a Ki​ of approximately 1.56 μM[6]. This is a roughly 20-fold lower affinity compared to its parent molecule, AEA (~78 nM). However, its sister regioisomer, 5(6)-EET-EA, demonstrates a massive bioactivation effect, binding to CB2 with a Ki​ of 8.9 nM—exceeding AEA's CB2 affinity by nearly 40-fold.

Quantitative Comparison Table
CompoundPrimary Receptor TargetCB1 Affinity ( Ki​ )CB2 Affinity ( Ki​ )Primary Degradative Enzyme(s)
Anandamide (AEA) CB1 / CB2 (Partial Agonist)~78 nM~371 nMFAAH
2-Arachidonoylglycerol (2-AG) CB1 / CB2 (Full Agonist)~58 nM~145 nMMAGL
14(15)-EET-EA CB1 (Weak) / Putative non-CB~1.56 μM [6]ModeratesEH and FAAH [5]
5(6)-EET-EA (Isomer Ref)CB2 (Potent Agonist)~3.2 μM~8.9 nM sEH and FAAH

Data Interpretation: 14(15)-EET-EA is a weaker canonical cannabinoid compared to 2-AG and AEA. Its rapid degradation in brain homogenates suggests that its physiological role may be highly localized (autocrine/paracrine), or that it serves as an entourage compound that modulates the tone of other lipid mediators.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the performance and binding kinetics of 14(15)-EET-EA, standard endocannabinoid assays must be heavily modified. Because 14(15)-EET-EA is highly susceptible to dual enzymatic degradation, failing to inhibit both sEH and FAAH during in vitro assays will result in artificially low apparent affinities and rapid signal decay[6].

Protocol 1: Modified Radioligand Binding Assay for Epoxygenated Lipids

Causality & Logic: Standard CB1/CB2 binding assays use wild-type membrane homogenates. If 14(15)-EET-EA is introduced to this environment, native sEH and FAAH will hydrolyze the ligand before equilibrium is reached. We must engineer a self-validating system by pre-incubating membranes with specific enzyme inhibitors.

  • Membrane Preparation: Isolate rat brain homogenates (for CB1) or CHO cells stably expressing human CB2. Suspend in TME buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4) containing 0.1% fatty acid-free BSA to prevent non-specific lipid binding.

  • Dual Enzymatic Blockade (Critical Step): Pre-incubate the homogenates for 20 minutes at 30°C with 100 μM PMSF (to irreversibly inhibit FAAH) and 10 μM t-AUCB (to inhibit sEH)[6].

  • Radioligand Competition: Add 0.5 nM of [3H]CP−55940 (a high-affinity synthetic cannabinoid) alongside increasing concentrations of unlabelled 14(15)-EET-EA (10 nM to 10 μM).

  • Equilibration & Filtration: Incubate for 1 hour at 30°C to allow competitive equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Wash filters three times with ice-cold TME buffer. Extract radioactivity using liquid scintillation cocktail and calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Preparation Isolate rat brain homogenates Step2 2. Enzymatic Inhibition Add PMSF (FAAH) & t-AUCB (sEH) Step1->Step2 Step3 3. Radioligand Incubation Add [3H]CP-55940 + 14(15)-EET-EA Step2->Step3 Step4 4. Filtration & Washing Terminate reaction via rapid vacuum filtration Step3->Step4 Step5 5. Scintillation Counting Quantify bound radioactivity & calculate Ki Step4->Step5

Self-validating radioligand binding assay workflow requiring dual enzymatic inhibition.

Protocol 2: LC-MS/MS Quantification of 14(15)-EET-EA Metabolism

Causality & Logic: To differentiate between the FAAH-mediated and sEH-mediated degradation of 14(15)-EET-EA, tandem mass spectrometry must be utilized to track the specific mass-to-charge (m/z) transitions of the parent compound and its distinct metabolites[1].

  • Incubation: Incubate 10 μM 14(15)-EET-EA with recombinant human sEH or FAAH in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching & Extraction: At specific time points (0, 5, 10, 30 min), quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., AEA-d4). Centrifuge at 14,000 x g to precipitate proteins.

  • Chromatography: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a linear gradient of water (with 0.1% formic acid) and acetonitrile.

  • MRM Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions:

    • 14(15)-EET-EA: m/z 364.3 → 346.3[1]

    • 14,15-DHET-EA (sEH product): m/z 382.3 → 364.3

    • 14,15-EET (FAAH product): m/z 319.5 → 149.1

Translational Outlook for Drug Development

The unique profile of 14(15)-EET-EA and its related epoxides presents a novel therapeutic frontier. Because canonical endocannabinoids (AEA, 2-AG) can trigger psychoactive effects via CB1, researchers are increasingly looking at the epoxygenase pathway.

By utilizing dual sEH/FAAH inhibitors , pharmacologists can artificially elevate endogenous levels of 14(15)-EET-EA and its highly potent CB2-selective isomer, 5(6)-EET-EA[5]. This strategy bypasses the CB1-mediated psychoactivity of AEA while synergistically leveraging the anti-inflammatory properties of both the cannabinoid and epoxyeicosatrienoic acid (EET) signaling cascades.

References

  • Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6 - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Anti-inflammatory ω-3 endocannabinoid epoxides - PNAS. Proceedings of the National Academy of Sciences. Available at:[Link]

  • Anandamide Oxidation by Wild-Type and Polymorphically Expressed CYP2B6 and CYP2D6 - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception. ResearchGate. Available at:[Link]

  • Epoxyeicosanoid Signaling in CNS Function and Disease - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Other cannabinoids (Chapter 2) - Marijuana and Madness. Cambridge University Press. Available at:[Link]

Sources

Safety Operating Guide

14(15)-EET ethanolamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating framework for the handling and disposal of biologically active lipids is paramount to both laboratory safety and experimental reproducibility.

14(15)-EET ethanolamide is an endogenous lipid neurotransmitter and a cytochrome P450 (CYP450) metabolite of arachidonoyl ethanolamide (AEA)[1][2]. Because it is commercially supplied as a highly concentrated solution in ethanol[2][3], laboratory personnel must manage two distinct risk profiles: the flammability of the solvent and the potent cannabinergic biological activity of the lipid epoxide.

This guide provides the authoritative operational workflow and disposal procedures for 14(15)-EET ethanolamide, grounded in its physicochemical properties and mechanistic reactivity.

Physicochemical Properties & Risk Assessment

Before handling, it is critical to understand the quantitative parameters that dictate the compound's stability and solubility. The epoxide ring is highly susceptible to hydrolysis, and the lipid backbone is prone to oxidation.

PropertyValueOperational Implication
Formal Name N-(2-hydroxyethyl)-(±)14(15)-epoxy-5Z,8Z,11Z-eicosatrienamideContains a labile epoxide ring and multiple cis-double bonds.
Molecular Weight 363.5 g/mol Required for precise molarity calculations in assays.
Molecular Formula C22H37NO3Highly lipophilic; will adsorb to untreated plastics.
Formulation Solution in ethanolClass 3 Flammable Liquid hazard. Requires solvent-specific disposal.
Solubility DMF/Ethanol (30 mg/ml), DMSO (20 mg/ml), PBS pH 7.2 (0.5 mg/ml)Dictates the transition from organic to aqueous waste streams.
Stability ≥1 year at -20°CRequires argon purging to prevent lipid peroxidation.

Data sourced from 2[2].

Mechanistic Grounding: The Causality of Degradation

14(15)-EET ethanolamide contains a chemically labile epoxide ring. In biological systems and aqueous laboratory environments, epoxides are rapidly hydrolyzed into biologically inactive vicinal-diols (e.g., dihydroxyeicosatrienoic acids, diHETrEs) via spontaneous hydrolysis or by soluble epoxide hydrolase (sEH)[4].

Why this matters for disposal: Mixing this compound with strong acids or bases in uncontrolled waste carboys will rapidly catalyze the exothermic ring-opening of the epoxide. Therefore, waste must be strictly pH-neutralized and segregated based on the solvent carrier.

Logical Workflow: Handling and Waste Segregation

The following diagram illustrates the self-validating lifecycle of 14(15)-EET ethanolamide, from stock utilization to EPA-compliant incineration.

G Stock 14(15)-EET Ethanolamide Stock (Ethanol) Aliquoting Aliquoting & Dilution (Argon Purge) Stock->Aliquoting Use InVitro In Vitro Assays (Aqueous Buffers) Aliquoting->InVitro Dilute (PBS) OrgWaste Non-Halogenated Organic Waste Aliquoting->OrgWaste Excess Solvent SolidWaste Solid Hazardous Waste Aliquoting->SolidWaste Tips/Vials AqWaste Aqueous Biological Waste InVitro->AqWaste Supernatant InVitro->SolidWaste Plates Incineration EPA-Compliant Incineration OrgWaste->Incineration AqWaste->Incineration Post-Bleach SolidWaste->Incineration

Workflow for 14(15)-EET ethanolamide handling, waste segregation, and disposal.

Operational Plan: Safe Handling & Experimental Workflow

Protocol 1: Safe Aliquoting and Reagent Preparation To ensure experimental reproducibility and prevent compound degradation, follow this self-validating preparation sequence:

  • Environmental Control: Perform all handling within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Ensure all glass vials are oven-dried to eliminate trace moisture that catalyzes epoxide hydrolysis.

  • Thermal Management: Thaw the stock solution (in ethanol) strictly on ice. Rapid thermal shifts degrade the lipid structure.

  • Aliquoting: Transfer the required volume into amber glass screw-cap vials[3]. Causality: Amber glass prevents UV-induced lipid peroxidation, and glass prevents the lipophilic compound from adsorbing to the walls, which commonly occurs with plastic microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of argon or nitrogen gas over the headspace of the vial for 5-10 seconds to displace atmospheric oxygen[3].

  • Storage: Seal tightly and store immediately at -20°C or -80°C. Discard any working aliquots after multiple freeze/thaw cycles[3].

Proper Disposal Procedures

Because 14(15)-EET ethanolamide is a potent lipid mediator with cannabinergic activity, untreated environmental release poses ecotoxicological risks.

Protocol 2: Waste Segregation and Chemical Disposal

  • Non-Halogenated Organic Waste: All excess stock solutions (in ethanol, DMSO, or DMF) must be disposed of in a clearly labeled "Non-Halogenated Organic Waste" container.

    • Causality: Ethanol is a Class 3 Flammable Liquid. Segregating it from halogenated waste prevents the formation of highly toxic byproducts during high-temperature incineration.

  • Aqueous Biological Waste: For in vitro assays where the compound is diluted in PBS or culture media (e.g., at 0.5 mg/ml)[1], the resulting supernatant must be treated as biologically active aqueous waste. Treat the liquid with a 10% final volume of sodium hypochlorite (bleach) for 30 minutes to denature residual biological components and oxidize the lipid double bonds before transferring to the aqueous waste carboy.

  • Solid Hazardous Waste: Pipette tips, empty amber vials, and assay plates contaminated with the lipid must be disposed of in solid hazardous waste bins destined for incineration. Never autoclave sealed vials containing residual ethanol , as this presents a severe explosion hazard.

Spill Management & Decontamination

A self-validating spill protocol ensures that any localized contamination is neutralized without cross-reacting with the lipid epoxide.

Protocol 3: Spill Containment

  • Containment: If a spill occurs, immediately extinguish all nearby ignition sources due to the high volatility and flammability of the ethanol solvent.

  • Absorption: Cover the spill with inert absorbent pads or vermiculite. Do not use combustible materials (like standard paper towels) for large solvent spills.

  • Decontamination: Wash the affected surface with a 10% bleach solution, followed by a 70% ethanol wipe down.

    • Causality: The bleach oxidizes the lipid double bonds, neutralizing the cannabinergic activity, while the 70% ethanol acts as a surfactant to lift and remove any residual lipophilic film from the benchtop.

  • Validation: Visually inspect the surface for any remaining hydrophobic residue (e.g., water beading up), which indicates incomplete removal of the lipid. Dispose of all cleanup materials in the solid hazardous waste bin.

References

  • (±)14(15)-EET Ethanolamide Product Information & Technical Specifications | Cayman Chemical | 2

  • (±)14(15)-EET Ethanolamide Metabolism and Cannabinergic Activity | Biomol | 1

  • Epoxyeicosatrienoic acid (EET) Hydrolysis by Soluble Epoxide Hydrolase (sEH) | Wikipedia | 4

  • Deuterated Arachidonic Acid CYP450 Metabolite MaxSpec® LC-MS Mixture Handling | Cayman Chemical | 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.